molecular formula C43H47N2NaO6S2 B15556710 Indocyanine green-d7

Indocyanine green-d7

カタログ番号: B15556710
分子量: 782.0 g/mol
InChIキー: MOFVSTNWEDAEEK-ZMRQXZMGSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Indocyanine green-d7 is a useful research compound. Its molecular formula is C43H47N2NaO6S2 and its molecular weight is 782.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H47N2NaO6S2

分子量

782.0 g/mol

IUPAC名

sodium 4-[(2E)-2-[(2E,4E,6E)-1,2,3,4,5,6,7-heptadeuterio-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1/i5D,6D,7D,8D,9D,22D,23D;

InChIキー

MOFVSTNWEDAEEK-ZMRQXZMGSA-M

製品の起源

United States

Foundational & Exploratory

Stability of Indocyanine Green-d7 vs. Indocyanine Green in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with extensive applications in medical diagnostics and imaging. However, its utility is often hampered by its poor stability in aqueous solutions, necessitating fresh preparation before use. This technical guide provides an in-depth analysis of the stability of ICG and its deuterated analog, Indocyanine green-d7 (ICG-d7), in aqueous environments. ICG-d7 exhibits significantly enhanced stability, offering a promising alternative for clinical and research applications. This document details the comparative stability data, experimental protocols for stability assessment, and the underlying degradation pathways.

Introduction to Indocyanine green (ICG) and ICG-d7

Indocyanine green is a tricarbocyanine dye that has been approved by the FDA for various diagnostic procedures, including cardiac output monitoring, hepatic function studies, and ophthalmic angiography. Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration of light. Despite its widespread use, ICG's major drawback is its instability in aqueous solutions, where it readily degrades, leading to a loss of fluorescence and the formation of by-products.[1]

To address this limitation, deuterated versions of ICG have been developed. ICG-d7 is a partially deuterated form of ICG where deuterium (B1214612) atoms replace hydrogen atoms on the heptamethine chain.[2] This isotopic substitution has been shown to significantly improve the dye's stability in aqueous solutions.[2] This guide focuses on the comparative stability of ICG and ICG-d7, providing quantitative data and detailed methodologies for researchers.

Chemical Structures and Physicochemical Properties

The chemical structures of ICG and ICG-d7 are presented below. The key difference is the substitution of hydrogen with deuterium on the polymethine chain.

  • Indocyanine Green (ICG): C₄₃H₄₇N₂NaO₆S₂

  • This compound (ICG-d7): C₄₃H₄₀D₇N₂NaO₆S₂

The photophysical properties of ICG and ICG-d7 are summarized in the table below. While their absorption and emission maxima are similar, ICG-d7 shows improved stability.

PropertyIndocyanine Green (ICG)This compound (ICG-d7)Reference
Molar Mass 774.96 g/mol 782.01 g/mol
Excitation Max (λex) ~780 nm794 nm
Emission Max (λem) ~810 nm818 nm
Extinction Coefficient (ε) Not specified228,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not specified0.21
Solubility Soluble in water and DMSOSoluble to 10 mM in water and DMSO

Comparative Stability Analysis: ICG-d7 vs. ICG

The primary advantage of ICG-d7 over ICG is its enhanced stability in aqueous solutions. The degradation of ICG in water is primarily driven by a photochemical oxidative dimerization reaction.[2] The substitution of hydrogen with heavier deuterium atoms on the heptamethine chain in ICG-d7 slows down this degradation process.

Quantitative Stability Comparison

Studies have shown that the replacement of C-H with C-D on the heptamethine chain decreases the dimerization rate constant by a factor of 3.1.[2] This leads to a significantly longer shelf-life for aqueous solutions of ICG-d7.

CompoundDegradation Rate ComparisonKey FindingReference
ICG-d7 Dimerization rate constant is 3.1 times lower than ICG.Significantly more stable in aqueous solution.[2]
ICG Prone to rapid degradation via oxidative dimerization.Limited stability in aqueous solution.[1][2]
Factors Affecting ICG Stability in Aqueous Solution

The stability of ICG in aqueous solution is influenced by several factors:

FactorEffect on ICG StabilityObservationsReference
Light Exposure Accelerates degradation.ICG is more stable when stored in the dark.[3][3]
Temperature Higher temperatures increase the degradation rate.More stable at lower temperatures (e.g., 4°C).[3][4][3][4]
Concentration More stable at higher concentrations.Dilute solutions degrade more rapidly.[3][3]
pH Unstable at pH < 5 and > 11.Relatively stable between pH 8-10 for up to 48 hours.[5][5]

When diluted in water and stored at 4°C in the dark, ICG is reported to be stable for about three days, with a 20% loss of fluorescence intensity over this period.[4] It is recommended to use ICG solutions within one to two days of preparation when stored at 4°C.[4]

ICG Degradation Pathway

The degradation of ICG in an aqueous solution in the presence of air and light can proceed through several pathways. The most prominent is oxidative dimerization. Other pathways include double-bond cleavage and truncation.

G ICG Degradation Pathways cluster_pathways Degradation Pathways ICG Indocyanine Green (ICG) in Aqueous Solution Air_Light Air (O₂) + Light Dimerization Pathway c: Oxidative Dimerization Air_Light->Dimerization Cleavage Pathway a: Double-Bond Cleavage Air_Light->Cleavage Truncation Pathway b: Truncation Air_Light->Truncation Nonfluorescent_Dimer Nonfluorescent Dimer Dimerization->Nonfluorescent_Dimer Carbonyl_Fragments Carbonyl-Containing Fragments Cleavage->Carbonyl_Fragments Pentamethine_Homologue Pentamethine Homologue Truncation->Pentamethine_Homologue

ICG Degradation Pathways

Experimental Protocols for Stability Assessment

Assessing the stability of ICG and its analogs requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of ICG or ICG-d7.

Stability Assessment Workflow
Detailed Methodologies

HPLC is used for the quantitative analysis of ICG and the separation of its degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector.

  • Column: A reverse-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.5).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 780 nm for absorbance.

  • Procedure:

    • Prepare a stock solution of ICG or ICG-d7 in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in an aqueous buffer.

    • Expose the solutions to the desired stress conditions (e.g., light, heat).

    • At specified time intervals, inject an aliquot of the sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the parent ICG or ICG-d7 peak.

    • Calculate the percentage of remaining ICG or ICG-d7 at each time point to determine the degradation rate.

NMR is a powerful tool for the structural elucidation of degradation products.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvents such as D₂O or DMSO-d₆.

  • Procedure:

    • Prepare a concentrated solution of ICG or ICG-d7 in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of the initial solution.

    • Expose the sample to degradation conditions.

    • Acquire subsequent ¹H NMR spectra at various time points.

    • Analyze the changes in the spectra, including the appearance of new peaks and the decrease in the intensity of the parent compound's peaks, to identify the structures of the degradation products.

MS is used to identify the molecular weights of ICG and its degradation products.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Procedure:

    • Introduce the sample, either directly or after separation by HPLC, into the mass spectrometer.

    • Acquire the mass spectrum.

    • Determine the mass-to-charge ratio (m/z) of the parent ion and any degradation products.

    • For further structural information, perform tandem MS (MS/MS) to fragment the ions and analyze the resulting fragmentation patterns.

Conclusion

The development of ICG-d7 represents a significant advancement in the field of near-infrared fluorescence imaging. Its enhanced stability in aqueous solutions, with a threefold reduction in the rate of degradation compared to ICG, offers a more reliable and convenient tool for both clinical diagnostics and preclinical research.[2] The improved shelf-life of reconstituted ICG-d7 solutions can lead to more consistent experimental outcomes and potentially safer clinical applications. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own stability assessments of these important fluorescent probes. The continued investigation into the stabilization of cyanine (B1664457) dyes will undoubtedly lead to further innovations in medical imaging and diagnostics.

References

In-Depth Technical Guide: Synthesis and Purification of Indocyanine green-d7 (ICG-d7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Indocyanine green-d7 (ICG-d7), a partially deuterated near-infrared (NIR) fluorescent dye. ICG-d7 offers enhanced stability in aqueous solutions compared to its non-deuterated counterpart, Indocyanine green (ICG), making it a valuable tool for in vivo imaging and other fluorescence-based applications. This document details the experimental protocols for its synthesis and purification, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Quantitative Data Summary

The photophysical and stability properties of ICG-d7 are critical for its application in fluorescence imaging. The following tables summarize the key quantitative data for ICG-d7, comparing it to the standard ICG where applicable.

Property ICG-d7 ICG Reference
Molecular Weight 782.01 g/mol 774.97 g/mol [1]
Formula C₄₃H₄₀D₇N₂O₆S₂NaC₄₃H₄₇N₂O₆S₂Na[1]
Excitation Maximum (λabs) 794 nm787 nm
Emission Maximum (λem) 818 nm815 nm
Extinction Coefficient (ε) 228,000 M⁻¹cm⁻¹223,000 M⁻¹cm⁻¹
Quantum Yield (φ) 0.210.14
Purity (HPLC) ≥95%≥95%
Stability in Aqueous Solution (1.0 mM in water at room temperature) Time % Remaining Reference
ICG-d7 6 days~80%
ICG 6 days~20%

Experimental Protocols

The synthesis of ICG-d7 involves a two-step process: the preparation of a deuterated intermediate, [D₅]glutaconaldehyde dianil hydrochloride, followed by a condensation reaction with an indolenium salt.

Synthesis of [D₅]Glutaconaldehyde dianil hydrochloride

This procedure is adapted from the synthesis of related cyanine (B1664457) dyes and utilizes deuterated pyridine (B92270) as the starting material.

Materials:

Procedure:

  • A solution of 2,4-dinitrochlorobenzene in ethanol (B145695) is reacted with pyridine-d₅ to form the corresponding Zincke salt.

  • The Zincke salt is then ring-opened using aniline in a mixture of deuterated methanol and deuterated water to yield the intermediate [D₅]glutaconaldehyde dianil.

  • The reaction mixture is acidified with hydrochloric acid.

  • The resulting precipitate, [D₅]glutaconaldehyde dianil hydrochloride, is collected by filtration, washed with isopropyl alcohol, and dried under vacuum.

Synthesis of this compound (ICG-d7)

Materials:

Procedure:

  • 1,1-dimethyl-3-(4-sulfobutyl)-2-methyleneindoline (2 equivalents) and [D₅]glutaconaldehyde dianil hydrochloride (1 equivalent) are dissolved in methanol.

  • Sodium acetate (2 equivalents) and acetic anhydride are added to the solution.

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by UV-Vis spectroscopy for the appearance of the characteristic long-wavelength absorption peak of ICG-d7.

  • Upon completion of the reaction, the crude ICG-d7 is precipitated by the addition of isopropanol.

  • The precipitate is collected by filtration and washed with isopropanol to remove unreacted starting materials and byproducts.

Purification of this compound (ICG-d7)

Purification of the crude ICG-d7 is crucial to achieve the high purity required for research and pre-clinical applications. A combination of recrystallization and column chromatography is recommended.

Recrystallization:

  • The crude ICG-d7 is dissolved in a minimal amount of a mixture of isopropanol and water at an elevated temperature (e.g., 50-60 °C).

  • The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization.

  • The purified crystals of ICG-d7 are collected by filtration, washed with cold isopropanol, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC):

  • For higher purity, preparative reverse-phase HPLC can be employed.

  • A C18 column is typically used with a gradient elution system of acetonitrile (B52724) and water containing a suitable buffer (e.g., phosphate (B84403) buffer at pH 6).

  • The fractions containing the pure ICG-d7 are collected, and the solvent is removed under reduced pressure to yield the final product.

Visualizations

Synthesis Workflow of ICG-d7

Synthesis_Workflow Synthesis Workflow for ICG-d7 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification Pyridine_d5 Pyridine-d5 Zincke_salt Zincke Salt Pyridine_d5->Zincke_salt 2,4-dinitrochlorobenzene Indolenium_salt 1,1-dimethyl-3-(4-sulfobutyl)- 2-methyleneindoline ICG_d7_crude Crude ICG-d7 Indolenium_salt->ICG_d7_crude Sodium acetate, Acetic anhydride Glutaconaldehyde_dianil [D5]Glutaconaldehyde dianil hydrochloride Zincke_salt->Glutaconaldehyde_dianil Aniline, CD3OD/D2O, HCl Glutaconaldehyde_dianil->ICG_d7_crude ICG_d7_pure Purified ICG-d7 ICG_d7_crude->ICG_d7_pure Recrystallization & HPLC Stability_Mechanism Enhanced Stability of ICG-d7 via Deuteration ICG ICG (C-H bonds on polymethine chain) Degradation Degradation Products ICG->Degradation Higher vibrational energy of C-H bonds leads to easier bond cleavage and faster degradation. ICG_d7 ICG-d7 (C-D bonds on polymethine chain) Stability Enhanced Stability ICG_d7->Stability Lower vibrational energy of C-D bonds (Kinetic Isotope Effect) results in a stronger bond and slower degradation rate.

References

A Technical Guide to the Photophysical Properties of Indocyanine Green-d7 (ICG-d7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications, including ophthalmic angiography, cardiac output determination, and liver function assessment. Its utility in fluorescence-guided surgery and in vivo imaging is also well-established.[1][2][3] ICG-d7, a partially deuterated form of ICG, has emerged as a valuable tool in research and development, offering improved stability in aqueous solutions while maintaining similar spectral characteristics and brightness to its non-deuterated counterpart. This technical guide provides an in-depth overview of the core photophysical properties of ICG-d7, detailed experimental protocols for their characterization, and workflows for its application in preclinical imaging.

Core Photophysical Properties

The photophysical properties of a fluorophore dictate its performance in fluorescence-based applications. For ICG-d7, these properties are centered in the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios.

Quantitative Data Summary

The key photophysical parameters of ICG-d7 are summarized in the table below, with comparative data for ICG provided for context. It is important to note that these properties can be influenced by the solvent environment.

PropertyICG-d7ICGSolvent/Conditions
Absorption Maximum (λabs) 794 nm787 nmDMSO/FBS
Emission Maximum (λem) 818 nm815 nmDMSO/FBS
Molar Extinction Coefficient (ε) 228,000 M⁻¹cm⁻¹223,000 M⁻¹cm⁻¹Not specified
Fluorescence Quantum Yield (Φf) 0.210.14Not specified
Fluorescence Lifetime (τ) ~0.4 ns (in vitro)~0.4 ns (in vitro)Varies with environment

Note: The fluorescence lifetime of ICG has been observed to increase to approximately 0.68 ns in vivo due to binding with plasma proteins like albumin. Similar behavior is expected for ICG-d7.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the reliable application of fluorescent probes. The following sections detail standardized protocols for measuring the key parameters of ICG-d7.

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed for its determination.

Materials:

  • ICG-d7

  • A suitable NIR quantum yield standard (e.g., IR-125 in ethanol, Φf = 0.132)

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Fluorometer with NIR detection capabilities

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of ICG-d7 and the standard in the desired solvent.

  • Prepare a Series of Dilutions: For both the sample (ICG-d7) and the standard, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength (e.g., 750 nm).

  • Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths). The emission range should cover the entire fluorescence band of the dye.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[4]

Materials:

  • ICG-d7 solution

  • Pulsed laser source with an appropriate excitation wavelength (e.g., ~780 nm) and a high repetition rate (MHz).[4]

  • A fast single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).[4]

  • Data analysis software.

Procedure:

  • Sample Preparation: Prepare a dilute solution of ICG-d7 in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.

  • Instrument Setup:

    • The pulsed laser excites the sample.

    • The emitted photons are collected and directed to the single-photon detector.

    • The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal).

  • Data Acquisition: A histogram of the arrival times of the photons is constructed over many excitation cycles. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.

Application in In Vivo Fluorescence Imaging

ICG-d7's favorable photophysical properties make it an excellent candidate for preclinical in vivo fluorescence imaging. The following is a general protocol for its use.

Materials:

  • ICG-d7

  • Sterile, pyrogen-free vehicle for injection (e.g., saline, 5% dextrose)

  • Animal model (e.g., mouse, rat)

  • In vivo fluorescence imaging system equipped with appropriate excitation light source (e.g., ~780 nm laser or filtered white light) and a sensitive NIR camera (e.g., CCD or CMOS).

  • Anesthesia equipment.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Acquire a baseline (pre-injection) fluorescence image to account for autofluorescence.

  • ICG-d7 Administration: Prepare a sterile solution of ICG-d7 at the desired concentration. Inject the solution intravenously (e.g., via tail vein) or locally, depending on the application. Dosing will vary based on the animal model and research question, but typically ranges from 1 to 10 mg/kg.[5]

  • Image Acquisition: Acquire a series of fluorescence images at different time points post-injection to monitor the biodistribution and clearance of the dye.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) over time. This can provide information on vascular perfusion, tissue permeability, or clearance kinetics.

Visualizations

Workflow for Photophysical Characterization

Photophysical_Characterization_Workflow cluster_Quantum_Yield Fluorescence Quantum Yield Measurement cluster_Lifetime Fluorescence Lifetime Measurement QY_Start Prepare Sample & Standard Solutions QY_Abs Measure Absorbance (UV-Vis) QY_Start->QY_Abs QY_Fluor Measure Fluorescence Emission QY_Abs->QY_Fluor QY_Plot Plot Intensity vs. Absorbance QY_Fluor->QY_Plot QY_Calc Calculate Quantum Yield QY_Plot->QY_Calc LT_Start Prepare Dilute Sample Solution LT_Excitation Pulsed Laser Excitation LT_Start->LT_Excitation LT_Detection Single Photon Detection (TCSPC) LT_Excitation->LT_Detection LT_Analysis Fit Decay Curve LT_Detection->LT_Analysis LT_Result Determine Lifetime (τ) LT_Analysis->LT_Result Start ICG-d7 Sample Start->QY_Start Start->LT_Start

Caption: Workflow for characterizing the photophysical properties of ICG-d7.

Workflow for In Vivo Fluorescence Imaging

InVivo_Imaging_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Procedure cluster_Analysis Data Analysis Animal_Prep Anesthetize Animal Baseline_Image Acquire Baseline Image Animal_Prep->Baseline_Image Injection Administer ICG-d7 Baseline_Image->Injection Dye_Prep Prepare Sterile ICG-d7 Solution Dye_Prep->Injection Acquisition Acquire Time-Lapse Images Injection->Acquisition ROI_Analysis Define Regions of Interest (ROIs) Acquisition->ROI_Analysis Quantification Quantify Fluorescence Intensity ROI_Analysis->Quantification Interpretation Interpret Biodistribution & Kinetics Quantification->Interpretation

Caption: A typical workflow for in vivo fluorescence imaging using ICG-d7.

References

Spectral Characteristics of Indocyanine Green-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and photophysical properties of Indocyanine green-d7 (ICG-d7), a deuterated analog of the widely used near-infrared (NIR) fluorescent dye, Indocyanine Green (ICG). ICG-d7 offers enhanced stability in aqueous solutions, making it a valuable tool for a variety of research and clinical applications, including fluorescence microscopy and in vivo imaging.[1][2][3] This document details the core spectral characteristics, experimental protocols for its use, and a comparative analysis with its non-deuterated counterpart, ICG.

Core Spectral and Photophysical Properties

ICG-d7 is a tricarbocyanine dye that operates within the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[1][2] Its partial deuteration leads to improved stability in aqueous solutions compared to ICG, with similar fluorescence brightness and spectral maxima in solvents like dimethyl sulfoxide (B87167) (DMSO) and fetal bovine serum (FBS).[1][2]

Data Presentation: Spectral Characteristics of ICG-d7

The key photophysical parameters of ICG-d7 are summarized in the table below for easy reference and comparison.

PropertyValueSolvent/ConditionsReference
Molar Weight 782.01 g/mol N/A[1][2]
Molecular Formula C₄₃H₄₀D₇N₂NaO₆S₂N/A[1][2]
Purity ≥95% (HPLC)N/A[1][2]
Excitation Maximum (λabs) 794 nmDMSO and FBS[1][2]
Emission Maximum (λem) 818 nmDMSO and FBS[1][2]
Molar Extinction Coefficient (ε) 228,000 M⁻¹cm⁻¹Not Specified[1][2]
Quantum Yield (Φ) 0.21Not Specified[1][2]
Solubility Soluble to 10 mM in water and DMSOWater, DMSO[2]
Storage Store at -20°CN/A[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ICG and ICG-d7. While many of the detailed protocols available in the literature are for ICG, they are readily adaptable for ICG-d7 due to their similar chemical structures and spectral properties.

Synthesis and Purification of Indocyanine Green

Synthesis Workflow

cluster_synthesis ICG Synthesis reagents Reactants: 1,1,2-trimethyl-1H-benzo[e]indole and 1,4-butane sultone intermediate1 Intermediate 1 reagents->intermediate1 condensation One-Step Condensation (Sodium Acetate, Acetic Anhydride) intermediate1->condensation aniline Aniline intermediate2 Intermediate 2 aniline->intermediate2 intermediate2->condensation crude_icg Crude ICG condensation->crude_icg purification Purification (Washing with Acetone) crude_icg->purification final_product Pure ICG (>95%) purification->final_product

Caption: A simplified workflow for the one-step synthesis of Indocyanine Green.

Detailed Protocol:

  • Synthesis of Intermediate 1: A mixture of 1,1,2-trimethyl-1H-benzo[e]indole and 1,4-butane sultone is heated at 120°C for 2 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under vacuum. The resulting solid is filtered and washed with acetone (B3395972) to yield Intermediate 1 as a white powder.

  • Synthesis of Intermediate 2: A mixture of 1-chloro-2,4-dinitrobenzene (B32670) and pyridine (B92270) is refluxed in acetone for 30 hours. The mixture is cooled, and the solvent is removed under vacuum. The solid residue is filtered and washed with hexane (B92381) to afford Intermediate 2. Aniline is then added to a solution of Intermediate 2. The reaction mixture is stirred at room temperature for 30 minutes, filtered, and washed with ethanol.

  • One-Step Condensation: A mixture of Intermediate 1, Intermediate 2, sodium acetate, and acetic anhydride (B1165640) is heated at 110°C for 30 minutes.

  • Purification: The solvent is removed by reduced pressure distillation. The residue is filtered and washed with acetone to yield ICG as a green powder with a purity of over 95%.

Measurement of Spectral Characteristics

The following protocol outlines the steps for measuring the absorbance and fluorescence emission spectra of ICG, which can be directly applied to ICG-d7.

Experimental Workflow for Spectral Measurement

cluster_measurement Spectral Measurement sample_prep Sample Preparation (Dissolve ICG-d7 in solvent) absorbance Absorbance Measurement (Spectrophotometer) sample_prep->absorbance fluorescence Fluorescence Measurement (Fluorometer) sample_prep->fluorescence data_analysis Data Analysis (Determine λabs, λem, ε, Φ) absorbance->data_analysis fluorescence->data_analysis

Caption: A general workflow for measuring the spectral properties of ICG-d7.

Detailed Protocol:

  • Sample Preparation: Dissolve ICG-d7 in the desired solvent (e.g., DMSO, water, ethanol) to a known concentration. For absorbance measurements, a concentration that gives an absorbance value between 0.1 and 1.0 at the maximum absorption wavelength is ideal. For fluorescence measurements, a more dilute solution is typically used to avoid inner filter effects.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the absorbance spectrum over the desired wavelength range (e.g., 600-900 nm).

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 750-950 nm).

    • The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) is typically measured relative to a standard fluorophore with a known quantum yield in the same solvent.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and reference, respectively.

In Vivo Fluorescence Imaging in a Mouse Model

The following is a general protocol for in vivo fluorescence imaging using ICG in a mouse tumor model. This protocol can be adapted for use with ICG-d7.

Workflow for In Vivo Fluorescence Imaging

cluster_imaging In Vivo Imaging Workflow tumor_model Establish Tumor Model in Mice icg_injection Intravenous Injection of ICG-d7 tumor_model->icg_injection anesthesia Anesthetize Mouse icg_injection->anesthesia imaging Acquire Fluorescence Images (NIR Imaging System) anesthesia->imaging data_analysis Analyze Image Data (Tumor-to-Background Ratio) imaging->data_analysis

Caption: A typical workflow for in vivo fluorescence imaging using ICG-d7 in a mouse tumor model.

Detailed Protocol:

  • Animal Model: Establish a subcutaneous tumor model in mice (e.g., using human cancer cell lines in immunodeficient mice).

  • ICG-d7 Administration: Prepare a sterile solution of ICG-d7 in an appropriate vehicle (e.g., sterile water or saline). Administer the solution to the mice via intravenous (tail vein) injection. The typical dose for ICG is in the range of 0.1 to 1 mg/kg.[4]

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Fluorescence Imaging:

    • Place the anesthetized mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

    • Set the excitation and emission filters appropriate for ICG-d7 (e.g., excitation around 780 nm and emission around 830 nm).[4]

    • Acquire images at various time points post-injection to monitor the biodistribution and tumor accumulation of the dye.

  • Image Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in the tumor region and a background region (e.g., muscle tissue).

    • Calculate the tumor-to-background ratio to assess the specific accumulation of ICG-d7 in the tumor.

Pharmacokinetic Study in a Rat Model

This protocol describes a method for determining the pharmacokinetic profile of ICG in rats using UPLC-MS/MS, which is applicable to ICG-d7.[5]

Workflow for Pharmacokinetic Analysis

cluster_pk Pharmacokinetic Study Workflow iv_admin Intravenous Administration of ICG-d7 to Rats blood_collection Serial Blood Sampling iv_admin->blood_collection plasma_prep Plasma Preparation (Protein Precipitation) blood_collection->plasma_prep uplc_msms UPLC-MS/MS Analysis plasma_prep->uplc_msms pk_analysis Pharmacokinetic Parameter Calculation uplc_msms->pk_analysis

Caption: A workflow for conducting a pharmacokinetic study of ICG-d7 in rats.

Detailed Protocol:

  • Animal Preparation: Use adult male rats. Anesthetize the animals before administration.

  • Drug Administration: Administer a single intravenous dose of ICG-d7 (e.g., 5 mg/kg) to the rats.[5]

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Precipitate the plasma proteins by adding a mixture of acetonitrile (B52724) and methanol (B129727) (9:1, v/v) and an internal standard. Centrifuge to pellet the precipitated proteins.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant into a UPLC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation with a gradient mobile phase (e.g., 0.1% formic acid in water and acetonitrile).

    • Use an electrospray ionization source in positive ion mode and multiple reaction monitoring (MRM) for quantification.[5]

  • Pharmacokinetic Analysis:

    • Construct a plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.

Conclusion

This compound represents a significant improvement over its non-deuterated counterpart, offering enhanced stability that is crucial for many applications in research and medicine. This guide has provided a detailed overview of its spectral characteristics and adaptable experimental protocols for its characterization and use. The provided workflows and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising near-infrared fluorescent dye.

References

A Technical Guide to the Solubility of Indocyanine Green-d7 (ICG-d7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG), a tricarbocyanine dye, has been a cornerstone in medical diagnostics for decades, particularly in applications such as cardiac output monitoring, hepatic function studies, and ophthalmic angiography. Its near-infrared (NIR) fluorescence properties make it an invaluable tool for in vivo imaging. Indocyanine green-d7 (ICG-d7) is a partially deuterated version of ICG. This isotopic labeling can offer advantages in certain analytical applications, including mass spectrometry-based quantification, by providing a distinct mass signature. Furthermore, studies have suggested that deuteration can lead to improved stability of the molecule in aqueous solutions.[1] Understanding the solubility of ICG-d7 in various solvents is paramount for researchers and professionals in drug development to ensure accurate experimental design, formulation, and data interpretation.

This technical guide provides a comprehensive overview of the solubility of ICG-d7 in different solvents, presents available quantitative data in a structured format, and outlines a general experimental protocol for solubility determination.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. The following tables summarize the available quantitative solubility data for both ICG-d7 and its non-deuterated counterpart, Indocyanine Green (ICG). The data for ICG is included as a valuable reference due to the limited specific data for ICG-d7 and the general similarity in their molecular structures.

Table 1: Solubility of this compound (ICG-d7)

SolventMolar Solubility (mM)Solubility (mg/mL)Reference
Water107.82[1]
Dimethyl Sulfoxide (DMSO)107.82[1]

Molecular Weight of ICG-d7: 782.01 g/mol [1]

Table 2: Solubility of Indocyanine Green (ICG)

SolventMolar Solubility (mM)Solubility (mg/mL)Reference
Water5038.75[2][3]
Dimethyl Sulfoxide (DMSO)2015.5[2][3]
Ethanol~1.3~1[4][5]
Dimethyl Formamide (DMF)~12.9~10[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.65~0.5[4]
MethanolSolubleNot Quantified[6]

Molecular Weight of ICG: 774.97 g/mol [2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of ICG-d7 in a solvent of interest. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (ICG-d7) powder

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of ICG-d7 powder and add it to a known volume of the solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the supersaturated solution at a high speed to pellet the undissolved ICG-d7 powder.

  • Preparation of the Saturated Solution for Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (spectrophotometry or HPLC).

  • Quantification of Dissolved ICG-d7:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of ICG-d7 of known concentrations.

      • Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for ICG-d7 (approximately 794 nm)[1].

      • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

      • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.

    • Using HPLC:

      • Develop a suitable HPLC method with a C18 column and a mobile phase appropriate for ICG-d7. Detection is typically performed using a UV-Vis or fluorescence detector.

      • Prepare a series of standard solutions of ICG-d7 of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

      • Inject the diluted sample and determine its concentration from the calibration curve. Calculate the original concentration of the saturated solution.

  • Data Reporting:

    • Express the solubility in both molarity (mM) and mass/volume (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of ICG-d7.

G Workflow for ICG-d7 Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Weigh excess ICG-d7 powder B Add to known volume of solvent A->B C Agitate to reach equilibrium (e.g., 24h) B->C D Centrifuge to pellet undissolved solid C->D Equilibrated Suspension E Collect supernatant (saturated solution) D->E F Dilute supernatant to known factor E->F Saturated Solution G Quantify concentration (Spectrophotometry/HPLC) F->G H Calculate original solubility G->H

References

Safety and Toxicity Profile of Indocyanine Green-d7 for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indocyanine green-d7 (ICG-d7) is a deuterated form of the near-infrared (NIR) fluorescent dye, Indocyanine green (ICG). Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), is a strategy employed to enhance the metabolic stability and pharmacokinetic profile of molecules. While specific in vivo toxicity data for ICG-d7 is limited in publicly available literature, a comprehensive safety and toxicity profile can be extrapolated from the extensive data on its parent compound, ICG, combined with the established principles of deuterated compounds in pharmacology. This guide provides a detailed overview of the anticipated safety profile of ICG-d7, methodologies for its toxicological assessment, and insights into the molecular mechanisms of ICG-related toxicity.

Introduction to this compound

Indocyanine green (ICG) is a well-established, FDA-approved NIR fluorescent dye used for various diagnostic applications, including cardiac output monitoring, hepatic function studies, and ophthalmic angiography.[1][2] ICG-d7 is a partially deuterated version of ICG, with deuterium atoms replacing hydrogen on the heptamethine chain.[3][4] This modification has been shown to improve its stability in aqueous solutions, a known limitation of ICG.[3][4] The primary rationale for using ICG-d7 in in vivo studies is its potential for a more stable and reliable fluorescence signal.[5][6]

The Impact of Deuteration on Safety and Toxicity

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life and increased exposure of the parent compound.[7]

  • Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.

  • Enhanced Safety Profile: By reducing the formation of reactive metabolites, deuteration can potentially decrease the toxicity associated with the parent drug.

It is important to note that while deuteration often improves the safety profile, it does not eliminate toxicity. The intrinsic pharmacological and toxicological properties of the parent molecule are generally retained.

Anticipated Pharmacokinetics and Metabolism of ICG-d7

The pharmacokinetics of ICG are well-characterized. After intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin, and is exclusively taken up by the liver and excreted unchanged into the bile.[2] It has a short half-life of 150 to 180 seconds in humans.[1]

For ICG-d7, it is anticipated that the general pharmacokinetic pathway will remain the same. However, the deuteration of the heptamethine chain, a site susceptible to oxidative degradation, may slow down its metabolism and degradation.[3][4] This could potentially lead to a slightly longer half-life and altered biodistribution compared to ICG, although this has not been extensively studied in vivo. A study on liposomal ICG showed that encapsulation prolonged its retention time in the blood and enhanced its accumulation in the liver, spleen, and tumors.[7]

Quantitative Safety and Toxicity Data

Due to the limited specific in vivo toxicity data for ICG-d7, the following tables summarize the available data for the parent compound, ICG, and the photophysical properties of ICG-d7. This information serves as a critical reference for designing preclinical safety studies for ICG-d7.

Table 1: Acute Toxicity of Indocyanine Green (ICG)

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous60 mg/kg[1]
RatIntravenous87 mg/kg[1]

Table 2: In Vitro Cytotoxicity of Indocyanine Green (ICG)

Cell LineConcentrationExposure TimeEffectReference
Human Retinal Pigment Epithelium (ARPE-19)0.5 mg/mL3 minutes92.8% cell survival[8]
Human Retinal Pigment Epithelium (ARPE-19)5.0 mg/mL3 minutes26.1% cell survival[8]
Human Retinal Pigment Epithelium (RPE)1, 5, and 20 mg/mL30 minutesStatistically significant increase in apoptosis[9]
Rat Retinal Pigment Epithelium (RPE)Dose-dependent2 minutesDecreased cell viability[10]

Table 3: Photophysical Properties of ICG-d7

PropertyValueReference
Excitation Maximum (λex)794 nm[5][6]
Emission Maximum (λem)818 nm[5][6]
Molar Extinction Coefficient (ε)228,000 M⁻¹cm⁻¹[5][6]
Quantum Yield (Φ)0.21[5][6]
Molecular Weight782.01 g/mol [6]

Experimental Protocols for Safety and Toxicity Assessment

A comprehensive in vivo safety and toxicity evaluation of ICG-d7 should include studies on acute toxicity, genotoxicity, and phototoxicity. The following are detailed methodologies for key experiments, adapted from established guidelines and literature on ICG.

Acute Intravenous Toxicity Study in Rodents (Adapted from OECD Guideline 423)

Objective: To determine the acute toxicity of ICG-d7 after a single intravenous dose and to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Methodology:

  • Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females as they are often more sensitive.[11][12][13]

  • Dose Formulation: ICG-d7 is dissolved in a sterile, biocompatible vehicle (e.g., Water for Injection or 0.9% saline) at the desired concentrations.

  • Dose Administration: A single bolus dose is administered intravenously (e.g., via the tail vein).

  • Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the outcome of the previous step.[11][12]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.[11]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy. Tissues from major organs are collected, preserved, and may be subjected to histopathological examination, particularly if treatment-related effects are observed.

In Vitro Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of ICG-d7 by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14][15][16][17]

Methodology:

  • Test Strains: A set of at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutation types are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[14]

  • Procedure: The bacterial strains are exposed to various concentrations of ICG-d7 in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking histidine.[14][15]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

Objective: To evaluate the potential of ICG-d7 to induce chromosomal damage (clastogenicity) or aneuploidy in mammalian cells.[18][19][20][21]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) is cultured.

  • Treatment: Cells are treated with various concentrations of ICG-d7 for a defined period (e.g., 3-6 hours with metabolic activation, or a full cell cycle without).[21]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[18][19][20]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent DNA stain).[21]

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vivo Phototoxicity Assessment

Objective: To determine if ICG-d7 causes skin irritation or damage upon exposure to light.[22][23][24][25]

Methodology:

  • Test System: A suitable animal model, such as the hairless mouse or guinea pig.

  • Administration: ICG-d7 is administered systemically (e.g., intravenously).

  • Irradiation: After a defined period to allow for distribution to the skin, a specific area of the skin is exposed to a controlled dose of UV-A or simulated solar light.[22]

  • Observation: The skin is observed for signs of phototoxicity, such as erythema (redness) and edema (swelling), at various time points after irradiation.[22]

  • Evaluation: The severity of the skin reaction is scored and compared to non-irradiated sites and vehicle-treated controls.

Molecular Mechanisms and Signaling Pathways

The toxicity of ICG, particularly when exposed to light, is primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.

Photodynamic Therapy (PDT) Mechanism and ROS Generation

Upon excitation with NIR light, ICG can transition to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type II photodynamic reaction.[26][27] ICG can also participate in type I reactions, producing other ROS such as superoxide (B77818) radicals (•O₂⁻).[4][28] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[4][27]

ICG-Induced Apoptosis Signaling Pathway

The accumulation of ROS can trigger the intrinsic pathway of apoptosis. This involves:

  • Mitochondrial Damage: ROS can lead to a decrease in the mitochondrial membrane potential (MMP).[29]

  • Release of Pro-apoptotic Factors: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3.[27][29]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[29]

Studies have shown that ICG-mediated photodynamic therapy can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting apoptosis.[27]

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for In Vivo Acute Toxicity Assessment

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive Study cluster_2 Phase 3: Endpoint Analysis cluster_3 Outcome A1 Select Animal Model (e.g., Rats) A2 Administer Single IV Dose (Step-wise escalation) A1->A2 A3 Observe for Clinical Signs (24-48 hours) A2->A3 B1 Determine Starting Dose (Based on Phase 1) A3->B1 Inform Dose Selection B2 Dose Groups (Control, Low, Mid, High) B1->B2 B3 Administer Single IV Dose B2->B3 B4 14-Day Observation (Mortality, Clinical Signs, Body Weight) B3->B4 C1 Gross Necropsy B4->C1 Terminal Procedure D1 Determine LD50/MTD B4->D1 C2 Organ Weight Analysis C1->C2 C3 Histopathology (Target Organs) C1->C3 D3 Characterize Toxicity Profile C1->D3 D2 Identify Target Organs C3->D2

Caption: Workflow for an in vivo acute intravenous toxicity study.

Diagram 2: ICG-Mediated Photodynamic Therapy and Apoptosis Pathway

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Damage & Signaling cluster_3 Apoptosis Execution ICG ICG Excited_ICG Excited ICG (Triplet State) ICG->Excited_ICG Absorption NIR_Light NIR Light (e.g., 808 nm) NIR_Light->Excited_ICG ROS Reactive Oxygen Species (¹O₂, •O₂⁻) Excited_ICG->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation MMP Decrease in Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Signaling pathway of ICG-mediated phototoxicity leading to apoptosis.

Conclusion and Recommendations

While direct in vivo safety and toxicity data for ICG-d7 are not yet widely available, its safety profile is expected to be at least as favorable as, and likely superior to, that of its non-deuterated counterpart, ICG. The primary advantage of ICG-d7 lies in its enhanced stability, which is unlikely to introduce new toxicity concerns. However, as with any new chemical entity, a thorough preclinical safety evaluation is essential before its use in human studies.

For researchers and drug development professionals, it is recommended to:

  • Conduct bridging studies to compare the pharmacokinetics and acute toxicity of ICG-d7 to that of ICG.

  • Perform a comprehensive toxicological assessment following established regulatory guidelines, including acute toxicity, genotoxicity, and phototoxicity studies.

  • Clearly document all findings to support the safety of ICG-d7 for its intended in vivo applications.

This in-depth guide provides a foundational understanding of the anticipated safety and toxicity profile of ICG-d7 and a framework for its preclinical evaluation. As more research becomes available, this profile will be further refined, supporting the broader application of this promising NIR fluorescent probe in biomedical research and clinical diagnostics.

References

Methodological & Application

Application Notes and Protocols for Indocyanine Green-d7 (ICG-d7) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in medical diagnostics and, more recently, in fluorescence-guided surgery.[1][2] ICG-d7 is a partially deuterated form of ICG that offers improved stability in aqueous solutions while maintaining similar absorption and emission maxima and fluorescence brightness.[3] These characteristics make ICG-d7 a valuable tool for a range of fluorescence microscopy applications, from live-cell imaging to tissue section analysis. Operating within the 700-900 nm NIR window, ICG-d7 allows for deep tissue penetration and reduced autofluorescence, enhancing signal-to-noise ratios.[3] This document provides detailed protocols for the use of ICG-d7 in fluorescence microscopy.

Photophysical and Chemical Properties

ICG-d7 is a water-soluble tricarbocyanine dye.[1] Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)794 nm[3][4]
Emission Maximum (λem)818 nm[3][4]
Extinction Coefficient228,000 M⁻¹cm⁻¹[3][4]
Quantum Yield0.21[3][4]
Molecular Weight782.01 g/mol [3][4]
SolubilitySoluble to 10 mM in water and DMSO[3]
StorageStore at -20°C[3]

Experimental Protocols

Preparation of ICG-d7 Stock Solution

Materials:

  • Indocyanine green-d7 (ICG-d7) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Allow the ICG-d7 vial to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of ICG-d7 powder in DMSO or water. For example, for 1 mg of ICG-d7 (MW: 782.01), add 1.28 mL of solvent to achieve a 1 mM concentration.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

In Vitro Live Cell Imaging

This protocol is adapted from methodologies for ICG cellular uptake studies.[1]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • ICG-d7 stock solution (1 mM)

Protocol:

  • Culture cells to the desired confluency.

  • Prepare a working solution of ICG-d7 by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.

  • Remove the complete culture medium from the cells and wash once with warm PBS.

  • Add the ICG-d7 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells three times with warm PBS.

  • Add fresh, warm complete culture medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with appropriate NIR excitation and emission filters.

Staining of Fixed Cells and Tissue Sections

This protocol is a general guideline and may require optimization for specific cell types or tissues.

Materials:

  • Fixed cells on coverslips or fixed, frozen, or paraffin-embedded tissue sections

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS) - for intracellular targets

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • ICG-d7 stock solution (1 mM)

  • Mounting medium

Protocol:

  • Rehydration and Permeabilization:

    • For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and ethanol (B145695) washes.

    • For fixed cells or frozen sections, wash with PBS.

    • If targeting intracellular structures, permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking:

    • Incubate samples with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • ICG-d7 Staining:

    • Dilute the ICG-d7 stock solution in blocking buffer to a final concentration of 1-10 µM.

    • Incubate the samples with the ICG-d7 staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips or tissue sections with an appropriate mounting medium.

    • Image using a fluorescence microscope with NIR capabilities.

Visualizations

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock_sol Prepare ICG-d7 Stock Solution (1 mM) working_sol Dilute to Working Concentration stock_sol->working_sol incubate Incubate with ICG-d7 working_sol->incubate prep_sample Prepare Cells/Tissue prep_sample->incubate wash Wash Excess Dye incubate->wash acquire Acquire Images wash->acquire

Caption: Experimental workflow for ICG-d7 fluorescence microscopy.

G ICGd7 ICG-d7 Complex ICG-d7-Protein Complex ICGd7->Complex PlasmaProtein Plasma Protein PlasmaProtein->Complex TumorVasculature Leaky Tumor Vasculature Complex->TumorVasculature TumorCell Tumor Cell TumorVasculature->TumorCell Extravasation EPR EPR Effect TumorVasculature->EPR TumorCell->EPR

Caption: Conceptual diagram of ICG-d7 accumulation in tumors.

Summary

ICG-d7 is a stable, near-infrared fluorescent dye with significant potential for a variety of fluorescence microscopy applications. Its favorable photophysical properties allow for high-contrast imaging with deep tissue penetration. The protocols provided here offer a starting point for researchers to utilize ICG-d7 for in vitro and ex vivo imaging. Optimization of staining concentrations and incubation times may be necessary for specific experimental systems.

References

Application Notes: Indocyanine green-d7 for In Vivo Lymphatic Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used for various clinical and preclinical imaging applications, including lymphatic imaging.[1][2][3][4] Indocyanine green-d7 (ICG-d7) is a partially deuterated form of ICG. This structural modification enhances its stability in aqueous solutions compared to standard ICG, while maintaining similar absorption and emission maxima, making it highly suitable for in vivo imaging. Operating within the 700-900 nm NIR window, ICG-d7 allows for deep tissue penetration and minimizes background autofluorescence.[2][4][5] When administered intradermally, ICG-d7 binds to albumin and is rapidly taken up by the initial lymphatic vessels, enabling dynamic, non-invasive visualization and quantification of lymphatic architecture and function.[2]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for using ICG-d7 for in vivo lymphatic imaging in murine models.

Core Applications

  • Non-invasive assessment of lymphatic architecture: Visualize the network of lymphatic vessels and draining lymph nodes.[1][2]

  • Quantitative analysis of lymphatic function: Measure parameters such as lymph flow, vessel contractility, and clearance rates.[1][6]

  • Disease Model Phenotyping: Characterize lymphatic dysfunction in models of lymphedema, cancer metastasis, and inflammatory diseases like arthritis.[1][7][8]

  • Therapeutic Efficacy Monitoring: Evaluate the impact of novel therapies on lymphatic function and remodeling.[1]

Quantitative Data & Properties

The following tables summarize the key properties of ICG-d7 and typical parameters for in vivo lymphatic imaging experiments in mice.

Table 1: Photophysical Properties of ICG-d7

Property Value Reference
Excitation Maximum (λex) 794 nm
Emission Maximum (λem) 818 nm
Extinction Coefficient 228,000 M⁻¹cm⁻¹
Quantum Yield 0.21
Imaging Window NIR (700-900 nm), SWIR (1000-2000 nm) [9]

| Key Advantage | Improved stability in aqueous solutions over ICG | |

Table 2: Typical Experimental Parameters for Murine Lymphatic Imaging

Parameter Recommended Range / Value Reference
Animal Model C57BL/6, Nude Mice, or other relevant strains [1][2]
ICG-d7 Concentration ~600-650 µM (starting point) [2]
Administration Route Intradermal (i.d.) injection [1][2]
Injection Volume 5 - 40 µL [2][10]
Injection Site Footpad, base of the tail, or region of interest [1][11]
Excitation Source ~780 - 806 nm NIR laser [1][2]
Emission Filter >815 nm or ~830 nm long-pass filter [1][2]

| Anesthesia | Isoflurane (B1672236) |[2] |

Table 3: Measurable Quantitative Lymphatic Function Metrics

Metric Description Reference
T-initial Time for ICG-d7 to travel from injection site to a defined lymphatic vessel. [1]
T-max Time to reach maximum signal intensity in the draining lymph node. [1]
S-max Maximum signal intensity recorded in the draining lymph node. [1]
Clearance Rate Rate of signal decay from the injection site or lymph node. [1]
Pulse Frequency Contraction frequency of collecting lymphatic vessels (pulses/minute). [1][2]

| Propagation Velocity | Speed of the fluorescent signal propagation along a lymphatic vessel (mm/s). |[2] |

Experimental Workflow and Protocols

The overall process for performing in vivo lymphatic imaging with ICG-d7 involves careful preparation of the animal and imaging agent, followed by a standardized imaging and analysis procedure.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. ICG-d7 Reconstitution (Prepare fresh solution) B 2. Animal Preparation (Anesthesia, hair removal) A->B C 3. Intradermal Injection (e.g., footpad, tail base) B->C D 4. NIR Imaging Acquisition (Real-time video recording) C->D E 5. ROI Selection (Vessels, lymph nodes) D->E F 6. Quantitative Analysis (Intensity vs. Time, Velocity) E->F G Workflow for In Vivo Lymphatic Imaging F->G

Caption: High-level workflow from preparation to data analysis for lymphatic imaging.

Protocol 1: Reagent Preparation
  • Reconstitute ICG-d7: Prepare the ICG-d7 solution immediately before use for optimal performance, despite its improved stability over ICG.[4]

  • Solvent: Dissolve the lyophilized ICG-d7 powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired stock concentration.

  • Working Concentration: Dilute the stock solution to the final working concentration (e.g., 645 µM) using sterile PBS.[2]

  • Storage: Protect the solution from light by wrapping the vial in aluminum foil. Use within a few hours of preparation.

Protocol 2: Animal Handling and Preparation
  • Hair Removal: One day prior to imaging, remove fur from the area of interest (e.g., the entire leg and inguinal region for footpad injections) using clippers followed by a chemical depilatory agent to minimize fluorescence interference.[2]

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

  • Positioning: Place the anesthetized animal on the imaging stage. For limb imaging, position the mouse in a supine or lateral position to ensure a clear view of the injection site and the draining lymphatic pathway to the popliteal and/or inguinal lymph nodes.[1][2]

  • Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad to ensure normal physiological function.[2]

Protocol 3: ICG-d7 Administration and Imaging

G Conceptual diagram of ICG-d7 lymphatic uptake and imaging. cluster_mouse Mouse Hindlimb Injection ICG-d7 Intradermal Injection Site (Footpad) Vessel1 Afferent Lymphatic Vessel Injection->Vessel1 Uptake by initial lymphatics LN Popliteal Lymph Node (PLN) Vessel1->LN Transport Imaging NIR Imaging System (Laser + CCD Camera) Vessel1->Imaging Fluorescence Emission Vessel2 Efferent Lymphatic Vessel LN->Vessel2 Drainage LN->Imaging Fluorescence Emission Vessel2->Imaging Fluorescence Emission

Caption: ICG-d7 uptake by lymphatics and detection by a NIR imaging system.

  • Injection: Using a 30-gauge needle attached to a Hamilton syringe, perform a single intradermal (i.d.) injection of the ICG-d7 solution (e.g., 10 µL of 645 µM solution) into the desired site, such as the dorsal footpad.[1][2]

  • Image Acquisition: Immediately begin recording a real-time video of the fluorescent signal using an in vivo NIR imaging system.

    • Illuminate the area with an ~806 nm laser.[1]

    • Capture the emitted fluorescence using a sensitive CCD camera equipped with an appropriate long-pass filter (e.g., >815 nm).[1]

    • Record continuously for at least 30-60 minutes to capture the full dynamics of lymphatic uptake, transport, and nodal accumulation.[1]

Protocol 4: Image Processing and Data Analysis
  • Region of Interest (ROI) Placement: After acquisition, use image analysis software to retrospectively draw ROIs over key anatomical areas on the recorded video.[1]

    • Injection Site: To measure clearance.

    • Lymphatic Vessels: To measure propagation velocity and pulse frequency.

    • Draining Lymph Nodes (e.g., Popliteal Lymph Node): To measure accumulation kinetics (T-initial, T-max, S-max).[1]

  • Data Extraction: For each ROI, extract the mean fluorescence intensity for every frame of the video to generate intensity vs. time curves.

  • Quantification:

    • Kinetics: From the intensity vs. time curves for the lymph node ROI, determine the time to initial signal increase (T-initial), time to peak intensity (T-max), and the maximum intensity value (S-max).[1]

    • Contraction Frequency: In the vessel ROI, identify the periodic oscillations in signal intensity. The frequency of these peaks corresponds to the lymphatic contraction rate (pulses/minute).[1]

    • Velocity: Measure the distance between two ROIs along a lymphatic vessel. Calculate the transit time of the fluorescence front between these two points to determine the propagation velocity.[2]

  • Statistical Analysis: Compare quantitative metrics between experimental groups (e.g., control vs. treated, wild-type vs. disease model) using appropriate statistical tests (e.g., Student's t-test, ANOVA). A p-value < 0.05 is typically considered significant.[1]

References

Application Notes and Protocols for Indocyanine Green-d7 in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorescent agent utilized in various medical and preclinical imaging applications.[1][2][3] Its deuterated form, Indocyanine green-d7 (ICG-d7), offers enhanced stability in aqueous solutions compared to its non-deuterated counterpart, providing a longer shelf-life for reconstituted solutions.[3][4] This feature is particularly advantageous for researchers requiring consistent and reliable fluorescent probes for in vivo small animal imaging. ICG-d7 exhibits similar absorption and emission maxima to ICG, operating within the 700-900 nm wavelength range, and also shows fluorescence emission in the shortwave infrared (SWIR) window (1,000 - 2,000 nm), which allows for deep tissue imaging.

This document provides detailed application notes and protocols for the dosage and administration of ICG-d7 in small animal imaging, drawing upon established protocols for ICG. Due to the comparable photophysical properties of ICG and ICG-d7, the dosage recommendations for ICG can be adapted for ICG-d7.

Data Presentation: Dosage and Administration

The following tables summarize recommended intravenous (IV) dosages of ICG for various applications in different small animal models. These can be used as a starting point for ICG-d7 administration.

Table 1: Indocyanine Green Dosage for Murine and Rat Models

ApplicationSpeciesDosage RangeAdministration RouteReference
Tumor ImagingMouse1 - 10 mg/kgIntravenous (tail vein)
Inflammation ImagingRatVaries by studyIntravenous
Pharmacokinetic StudiesMouseNot specifiedIntravenous

Table 2: Indocyanine Green Dosage for Larger Animal Models

ApplicationSpeciesDosage RangeAdministration RouteReference
Sentinel Lymph Node MappingPig250 - 500 µg (total dose)Intracervical injection
Parathyroid Gland ImagingDog12.5 - 100 µg/kgIntravenous
Parathyroid & Thyroid ImagingDog0.2 - 0.4 mg/kgIntravenous
Pulmonary Mass IdentificationDogNot specifiedIntravenous

Experimental Protocols

Protocol 1: General Intravenous Administration of ICG-d7 for Vascular and Tumor Imaging in Mice

This protocol outlines the standard procedure for intravenous administration of ICG-d7 for applications such as angiography and tumor imaging based on the enhanced permeability and retention (EPR) effect.

Materials:

  • This compound (ICG-d7)

  • Sterile Water for Injection or Saline (0.9% NaCl)

  • Insulin syringes (or other appropriate syringes for small volume injection)

  • Animal restrainer

  • NIR imaging system

Procedure:

  • Reconstitution of ICG-d7: Prepare a stock solution of ICG-d7 by reconstituting the lyophilized powder in Sterile Water for Injection or saline to a desired concentration (e.g., 1 mg/mL). Due to its improved stability, the ICG-d7 solution can be prepared in advance and stored as per the manufacturer's instructions.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Place the animal on the imaging platform and ensure it is kept warm.

  • Dosage Calculation: Calculate the required volume of the ICG-d7 solution based on the animal's body weight and the desired dosage (refer to Table 1). For tumor imaging, a common starting dose is 1-2 mg/kg.

  • Administration: Administer the calculated volume of ICG-d7 solution via a single bolus injection into the tail vein.

  • Imaging: Immediately after injection, begin acquiring images using the NIR imaging system. For vascular imaging, the early phase (first few minutes) is critical. For tumor imaging based on the EPR effect, imaging can be performed at various time points post-injection (e.g., 1, 6, 24 hours) to monitor accumulation.

Protocol 2: Sentinel Lymph Node Mapping in a Porcine Model

This protocol is adapted from a study on sentinel lymph node detection in pigs and can be used as a guideline for lymphatic imaging with ICG-d7.

Materials:

  • This compound (ICG-d7)

  • Sterile Saline (0.9% NaCl)

  • Syringes and fine-gauge needles (e.g., 21-gauge)

  • NIR imaging system with a laparoscopic or handheld camera

Procedure:

  • Reconstitution and Dilution: Reconstitute ICG-d7 and dilute it with sterile saline to achieve the desired concentration for injection. A study in pigs used doses of 250 µg and 500 µg in a volume of 0.5 mL.

  • Animal Preparation: Anesthetize the pig according to standard veterinary procedures.

  • Injection: Inject the ICG-d7 solution into the tissue surrounding the area of interest (e.g., intracervically for pelvic lymph node mapping).

  • Imaging: Use the NIR imaging system to visualize the lymphatic channels and the sentinel lymph nodes. The fluorescence signal can typically be tracked in real-time as it moves through the lymphatic system.

Visualizations

Experimental_Workflow Experimental Workflow for ICG-d7 Small Animal Imaging cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis reconstitution ICG-d7 Reconstitution injection Intravenous or Interstitial Injection reconstitution->injection Diluted ICG-d7 animal_prep Animal Preparation & Anesthesia animal_prep->injection nir_imaging NIR Fluorescence Imaging injection->nir_imaging Real-time or time-course data_analysis Data Acquisition & Analysis nir_imaging->data_analysis

Caption: A flowchart illustrating the key steps in a typical in vivo imaging experiment using ICG-d7.

ICG_Fluorescence_Mechanism Simplified ICG Fluorescence Mechanism cluster_process Fluorescence Process excitation Excitation (NIR Light ~780 nm) icg_ground ICG-d7 (Ground State) excitation->icg_ground emission Emission (NIR Fluorescence ~820 nm) icg_excited ICG-d7 (Excited State) icg_ground->icg_excited Absorption icg_excited->emission icg_excited->icg_ground Fluorescence

References

Application Notes and Protocols for Near-Infrared Fluorescence Imaging with Indocyanine green-d7 (ICG-d7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical imaging.[1] Indocyanine green-d7 (ICG-d7) is a deuterated form of ICG, offering enhanced stability in aqueous solutions compared to its non-deuterated counterpart.[1][2][3] This improved stability translates to a longer shelf-life and potentially more consistent in vivo performance, making ICG-d7 a promising agent for various NIR fluorescence imaging applications, including angiography, lymphatic imaging, and tumor visualization.[2] These application notes provide detailed protocols and quantitative data to guide researchers and professionals in utilizing ICG-d7 for preclinical and clinical research.

Physicochemical and Optical Properties of ICG-d7

The partial deuteration of the heptamethine chain in ICG-d7 significantly reduces its degradation in aqueous solutions. This key feature, along with its favorable photophysical properties, makes it a robust tool for fluorescence imaging.

PropertyValueReference
Molecular Weight 782.01 g/mol
Formula C43H40D7N2NaO6S2
Excitation Maximum (λex) 794 nm
Emission Maximum (λem) 818 nm
Extinction Coefficient (ε) 228,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.21
Solubility Soluble to 10 mM in water and DMSO
Storage Store at -20°C

Application 1: Angiography

NIR fluorescence angiography with ICG-d7 allows for real-time visualization of vascular structures and blood flow dynamics. The high contrast and deep tissue penetration of NIR light make this technique particularly valuable for assessing perfusion in various tissues and organs.

Quantitative Parameters for Angiography
ParameterDescriptionTypical Values (ICG-based)
Time to Maximum Intensity (Tmax) Time taken to reach peak fluorescence intensity.Varies with vessel type and location.
Ingress/Slope Rate of fluorescence intensity increase.Can be used to quantify blood flow.
Signal-to-Background Ratio (SBR) Ratio of fluorescence intensity in the vessel to the surrounding tissue.SBR > 1.5 is generally considered effective for discrimination.
Experimental Protocol: In Vivo Angiography in a Mouse Model (Adapted from ICG Protocols)

This protocol is adapted from established ICG angiography procedures and should be optimized for specific experimental needs.

Materials:

  • ICG-d7

  • Sterile, pyrogen-free water or saline for injection

  • Animal model (e.g., mouse)

  • NIR fluorescence imaging system with appropriate excitation and emission filters

  • Anesthesia equipment

  • Catheter for intravenous injection

Procedure:

  • Preparation of ICG-d7 Solution:

    • Reconstitute ICG-d7 powder in sterile water or saline to a stock concentration of 1-5 mg/mL. The improved stability of ICG-d7 allows for preparation in advance, though fresh preparation is always recommended.

    • Further dilute the stock solution to the desired working concentration (typically 0.1-0.5 mg/kg body weight) immediately before use.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Place the animal on the imaging stage and ensure it is properly positioned for imaging the region of interest.

    • If required, insert a catheter into the tail vein for intravenous administration of the dye.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before injecting ICG-d7.

    • Administer the prepared ICG-d7 solution as a bolus via the tail vein catheter.

    • Immediately begin acquiring a time-lapse series of fluorescence images to capture the vascular filling phase. The imaging frame rate should be high enough to resolve the rapid changes in fluorescence intensity.

    • Continue imaging to observe the distribution and clearance phases.

  • Data Analysis:

    • Use image analysis software to quantify fluorescence intensity over time in regions of interest (ROIs) placed over major vessels and adjacent tissue.

    • Calculate parameters such as Tmax, ingress, and SBR.

Angiography_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prep_ICG Prepare ICG-d7 Solution Inject_ICG Inject ICG-d7 (IV) Prep_Animal Anesthetize and Position Animal Acquire_Baseline Acquire Baseline Image Prep_Animal->Acquire_Baseline Acquire_Baseline->Inject_ICG Acquire_Dynamic Acquire Dynamic Image Series Inject_ICG->Acquire_Dynamic ROI_Selection Select Regions of Interest (ROIs) Acquire_Dynamic->ROI_Selection Quantify_Intensity Quantify Fluorescence Intensity ROI_Selection->Quantify_Intensity Calculate_Parameters Calculate Tmax, Ingress, SBR Quantify_Intensity->Calculate_Parameters

Workflow for in vivo angiography with ICG-d7.

Application 2: Lymphatic Imaging and Sentinel Lymph Node (SLN) Mapping

ICG-d7 can be used to visualize lymphatic vessels and map sentinel lymph nodes (SLNs), which is crucial in cancer staging and lymphedema assessment. Following intradermal or subcutaneous injection, ICG-d7 is taken up by the lymphatic system, allowing for real-time tracking of lymphatic drainage pathways.

Quantitative Parameters for Lymphatic Imaging
ParameterDescriptionTypical Values (ICG-based)
Time to SLN Identification Time from injection to visualization of the first draining lymph node.5-15 minutes.
Signal-to-Background Ratio (SBR) of SLN Ratio of fluorescence intensity in the SLN to the surrounding tissue.SBRs of 8.3 to 10.3 have been reported for ICG.
Number of SLNs Identified Total number of fluorescent lymph nodes detected.Varies depending on the injection site and individual anatomy.
Experimental Protocol: Sentinel Lymph Node Mapping in a Mouse Model (Adapted from ICG Protocols)

This protocol provides a general guideline for SLN mapping and should be adapted for specific research questions.

Materials:

  • ICG-d7

  • Sterile, pyrogen-free water or saline for injection

  • Animal model (e.g., mouse with a tumor)

  • NIR fluorescence imaging system

  • Anesthesia equipment

  • Microsyringe for injection

Procedure:

  • Preparation of ICG-d7 Solution:

    • Prepare a 1-5 mg/mL stock solution of ICG-d7 in sterile water or saline.

    • The working concentration for intradermal or subcutaneous injection typically ranges from 100 to 500 µg/mL.

  • Animal Preparation:

    • Anesthetize the animal.

    • Position the animal to allow clear access to the injection site and the expected lymphatic basin.

  • Injection and Imaging:

    • Inject a small volume (e.g., 20-50 µL) of the ICG-d7 solution intradermally or subcutaneously near the tumor or in the region of interest (e.g., footpad).

    • Begin imaging immediately to visualize the lymphatic channels. Gentle massage of the injection site can facilitate uptake.

    • Continue imaging to track the fluorescent signal as it travels to the draining lymph nodes.

    • Identify and record the location of the SLNs.

  • Data Analysis:

    • Measure the time to SLN identification.

    • Quantify the fluorescence intensity of the SLNs and the surrounding background tissue to calculate the SBR.

    • Count the number of identified SLNs.

SLN_Mapping_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prep_ICG Prepare ICG-d7 Solution Inject_ICG Inject ICG-d7 (Intradermal/Subcutaneous) Prep_Animal Anesthetize and Position Animal Prep_Animal->Inject_ICG Image_Lymphatics Visualize Lymphatic Channels Inject_ICG->Image_Lymphatics Identify_SLN Identify Sentinel Lymph Nodes Image_Lymphatics->Identify_SLN Measure_Time Measure Time to SLN Identification Identify_SLN->Measure_Time Calculate_SBR Calculate SLN Signal-to-Background Ratio Identify_SLN->Calculate_SBR Count_SLNs Count Identified SLNs Identify_SLN->Count_SLNs

Workflow for sentinel lymph node mapping with ICG-d7.

Application 3: Tumor Imaging

ICG-d7 can passively accumulate in solid tumors due to the Enhanced Permeability and Retention (EPR) effect. This phenomenon is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many tumors, allowing the ICG-d7, which binds to plasma proteins, to extravasate and be retained within the tumor microenvironment.

Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_blood_vessel Tumor Blood Vessel (Leaky) cluster_tumor_interstitium Tumor Interstitium ICG_d7_Protein ICG-d7-Protein Complex Endothelial_Cells Leaky Endothelial Junctions ICG_d7_Protein->Endothelial_Cells Extravasation Accumulation Accumulation of ICG-d7 Endothelial_Cells->Accumulation Poor_Drainage Poor Lymphatic Drainage Accumulation->Poor_Drainage Retention

Mechanism of ICG-d7 accumulation in tumors via the EPR effect.
Quantitative Parameters for Tumor Imaging

ParameterDescriptionTypical Values (ICG-based)
Tumor-to-Background Ratio (TBR) Ratio of fluorescence intensity in the tumor to the surrounding normal tissue.TBRs can range from 2:1 to over 8:1 depending on the tumor model, dose, and imaging time.
Optimal Imaging Time Time post-injection at which the TBR is maximal.Often between 6 and 24 hours post-injection for ICG.
ICG-d7 Dose Amount of ICG-d7 administered.Doses ranging from 0.5 to 5 mg/kg have been investigated for ICG.
Experimental Protocol: Tumor Imaging in a Mouse Xenograft Model (Adapted from ICG Protocols)

This protocol outlines a general procedure for imaging solid tumors using ICG-d7.

Materials:

  • ICG-d7

  • Sterile, pyrogen-free water or saline for injection

  • Tumor-bearing animal model (e.g., mouse with subcutaneous xenograft)

  • NIR fluorescence imaging system

  • Anesthesia equipment

  • Catheter for intravenous injection

Procedure:

  • Preparation of ICG-d7 Solution:

    • Reconstitute ICG-d7 to a stock solution and then dilute to the desired final concentration. Doses for tumor imaging are typically higher than for angiography, often in the range of 1-5 mg/kg.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse.

    • Position the animal for optimal imaging of the tumor and surrounding tissue.

  • Injection and Imaging:

    • Administer the ICG-d7 solution intravenously.

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 6, 12, 24, and 48 hours) to determine the optimal imaging window.

  • Data Analysis:

    • Delineate ROIs over the tumor and adjacent normal tissue.

    • Measure the average fluorescence intensity in each ROI at each time point.

    • Calculate the TBR for each time point to identify the optimal imaging window.

Tumor_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prep_ICG Prepare ICG-d7 Solution Inject_ICG Inject ICG-d7 (IV) Prep_Animal Anesthetize Tumor-Bearing Animal Prep_Animal->Inject_ICG Acquire_Images Acquire Images at Multiple Time Points Inject_ICG->Acquire_Images Define_ROIs Define Tumor and Background ROIs Acquire_Images->Define_ROIs Calculate_TBR Calculate Tumor-to-Background Ratio (TBR) Define_ROIs->Calculate_TBR Determine_Optimal_Time Determine Optimal Imaging Window Calculate_TBR->Determine_Optimal_Time

Workflow for in vivo tumor imaging with ICG-d7.

Conclusion

ICG-d7 represents a significant advancement over traditional ICG for near-infrared fluorescence imaging due to its enhanced stability. The protocols and data presented here provide a comprehensive guide for researchers and professionals to effectively utilize ICG-d7 in angiography, lymphatic imaging, and tumor visualization. As with any imaging agent, optimization of dosages, concentrations, and imaging times for specific applications and models is recommended to achieve the best results. The superior stability of ICG-d7 is expected to contribute to more reliable and reproducible data in both preclinical and clinical research settings.

References

Application Notes: In Vitro Cell Tracking Using Indocyanine green-d7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved for clinical use for several decades.[1][2] Its deuterated form, Indocyanine green-d7 (ICG-d7), offers improved stability in aqueous solutions while maintaining similar spectral properties to the parent molecule. These characteristics make ICG-d7 a valuable tool for non-invasive in vitro tracking of various cell types, including stem cells and cancer cells.[3][4] This document provides detailed protocols for labeling cells with ICG-d7, assessing cell health post-labeling, and tracking the labeled cells in vitro.

Mechanism of Cellular Uptake

The uptake of ICG by cells is a dynamic process influenced by factors such as dye concentration, incubation time, and cell type.[1][2] The primary mechanism for ICG internalization is thought to be clathrin-mediated endocytosis.[1][2] This process begins with ICG binding to the cell membrane, followed by the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles containing the dye.[5][6] This uptake is temperature-dependent, with significantly lower uptake observed at 4°C compared to 37°C.[5][6] Once inside, ICG is entrapped within the membrane traffic system, leading to its prolonged retention within the cell.[6][7]

Cellular Uptake of ICG-d7 extracellular Extracellular ICG-d7 binding ICG-d7 binds to cell membrane extracellular->binding membrane Cell Membrane clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit endocytosis Endocytosis clathrin_pit->endocytosis endosome ICG-d7 containing Endosome endocytosis->endosome lysosome Lysosomal Localization endosome->lysosome Trafficking cytoplasm Cytoplasm

Cellular uptake mechanism of ICG-d7 via endocytosis.

Protocols

Protocol 1: Preparation of ICG-d7 Stock Solution

ICG-d7 is soluble in water and DMSO. A stock solution should be prepared and aliquoted to avoid repeated freeze-thaw cycles.

  • Reconstitution: Briefly centrifuge the vial of ICG-d7 to collect the powder at the bottom. Reconstitute the powder in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution from 1 mg of ICG-d7 (MW: 782.01 g/mol ), add 127.9 µL of solvent.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the dye is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.

Protocol 2: In Vitro Cell Labeling with ICG-d7

This protocol provides a general guideline for labeling cells. Optimal conditions, particularly ICG-d7 concentration and incubation time, may need to be determined empirically for each cell type.

  • Cell Preparation:

    • Adherent Cells: Seed cells in a culture plate and grow until they reach 70-80% confluency.

    • Suspension Cells: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

  • Labeling Solution Preparation: Dilute the ICG-d7 stock solution in complete cell culture medium to the desired final concentration. Recommended starting concentrations range from 0.1 mg/mL to 0.5 mg/mL (approximately 128 µM to 640 µM).[3][8]

  • Incubation:

    • Adherent Cells: Remove the existing culture medium and add the ICG-d7 labeling solution to the cells.

    • Suspension Cells: Add the ICG-d7 labeling solution to the cell suspension.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[3]

  • Washing:

    • Adherent Cells: Aspirate the labeling solution, and wash the cells three times with pre-warmed sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Add fresh complete culture medium.

    • Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in pre-warmed sterile DPBS. Repeat the wash step two more times. Resuspend the final cell pellet in fresh complete culture medium.

  • Post-Labeling Culture: The labeled cells are now ready for downstream applications, such as in vitro tracking or viability assessment.

start Start: Prepare Cells (Adherent or Suspension) prep_label Prepare ICG-d7 Labeling Solution start->prep_label incubate Incubate Cells with ICG-d7 (30 min at 37°C) prep_label->incubate wash Wash Cells 3x with DPBS to Remove Excess Dye incubate->wash resuspend Resuspend in Fresh Culture Medium wash->resuspend end Labeled Cells Ready for Tracking & Analysis resuspend->end

References

Application Notes and Protocols for Assessing Tissue Perfusion in Preclinical Models Using Indocyanine Green-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized for assessing tissue perfusion in both clinical and preclinical settings.[1][2] Its application in conjunction with NIR fluorescence imaging provides real-time, dynamic visualization of blood flow within tissues.[1] Indocyanine green-d7 (ICG-d7) is a partially deuterated form of ICG.[3] This deuteration imparts greater stability in aqueous solutions, a significant advantage for experimental reproducibility and storage.[4] This document provides detailed application notes and protocols for the use of ICG-d7 in preclinical models to assess tissue perfusion.

ICG-d7 operates within the 700-900 nm wavelength range and, upon intravenous administration, binds to plasma proteins, remaining primarily within the vasculature.[2][3] This characteristic makes it an excellent agent for perfusion imaging. The low autofluorescence of tissues in the NIR spectrum allows for a high signal-to-background ratio, enabling sensitive detection of the dye.[1]

Key Advantages of ICG-d7

  • Improved Stability: Deuteration of the heptamethine chain in ICG-d7 reduces the rate of degradation in aqueous solutions compared to standard ICG.[4] This enhanced stability ensures more consistent and reliable dye concentrations for injection, minimizing variability in experimental results.

  • Comparable Photophysical Properties: ICG-d7 exhibits similar absorption and emission maxima to ICG, with an excitation maximum around 794 nm and an emission maximum around 818 nm.[3] Furthermore, in environments mimicking physiological conditions, such as in fetal bovine serum (FBS), ICG-d7 shows fluorescence brightness that is essentially the same as ICG.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ICG-d7 and provide a general overview of typical imaging parameters used in preclinical perfusion studies based on standard ICG protocols, which can be adapted for ICG-d7.

Table 1: Photophysical and Chemical Properties of ICG-d7

PropertyValueReference
Molecular Weight782.01 g/mol [3]
FormulaC₄₃H₄₀D₇N₂NaO₆S₂[3]
Excitation Maximum (λabs)794 nm[3]
Emission Maximum (λem)818 nm[3]
Extinction Coefficient (ε)228,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ)0.21[3]
SolubilitySoluble to 10 mM in water and DMSO[5]

Table 2: Recommended Starting Parameters for Preclinical Tissue Perfusion Studies with ICG-d7 (Adapted from ICG Protocols)

ParameterMouseRatPigReference
Animal Model S180 tumor-burdenedNot SpecifiedLandrace[6]
ICG-d7 Dosage (Intravenous) 1-4 mg/kgNot Specified0.2 mg/kg[6][7]
Reconstitution Vehicle Sterile Water or SalineSterile Water or SalineSterile Water[7]
Administration Route Tail Vein InjectionNot SpecifiedJugular Vein Catheter[8]
Imaging System NIR Fluorescence Imaging SystemNIR Fluorescence Imaging SystemNIR Fluorescence Imaging System
Excitation Wavelength ~780 nm~780 nm~780 nm
Emission Filter >800 nm long-pass>800 nm long-pass>800 nm long-pass
Image Acquisition Rate 1-10 frames per second1-10 frames per second1-10 frames per second
Imaging Duration 60 - 300 seconds post-injection60 - 300 seconds post-injection60 - 300 seconds post-injection

Experimental Protocols

The following are detailed protocols for assessing tissue perfusion using ICG-d7 in preclinical models. These are generalized protocols and may require optimization based on the specific animal model, tissue of interest, and imaging system.

Protocol 1: General Tissue Perfusion Assessment in a Rodent Model (Mouse or Rat)

Materials:

  • ICG-d7

  • Sterile, pyrogen-free water or 0.9% saline for reconstitution

  • Anesthetized rodent (e.g., mouse, rat)

  • Heating pad to maintain body temperature

  • Intravenous catheter (for tail vein injection)

  • NIR fluorescence imaging system with appropriate excitation and emission filters

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).

    • Place the anesthetized animal on a heating pad to maintain body temperature throughout the imaging procedure.

    • If necessary, shave the area of interest to minimize fluorescence signal obstruction.

    • Position the animal within the field of view of the NIR imaging system.

  • ICG-d7 Preparation and Administration:

    • Reconstitute ICG-d7 powder in sterile water or saline to a final concentration of 0.1-0.4 mg/mL.[6] Due to its improved stability, the ICG-d7 solution can be prepared in advance, though it is still recommended to use it shortly after preparation for optimal results.

    • Draw the appropriate volume of the ICG-d7 solution into a syringe for a target dose of 1-4 mg/kg.[6]

    • Administer the ICG-d7 solution as a bolus via the tail vein.

  • Image Acquisition:

    • Begin image acquisition just before the ICG-d7 injection to capture baseline fluorescence.

    • Continue acquiring images at a rate of 1-10 frames per second for at least 60-120 seconds to capture the initial wash-in and wash-out phases of the dye.

  • Data Analysis:

    • Define regions of interest (ROIs) over the tissue being assessed and a control region.

    • Generate time-intensity curves (TICs) for each ROI by plotting the mean fluorescence intensity over time.

    • From the TICs, quantitative perfusion parameters can be extracted, such as:

      • Time to peak fluorescence intensity (Tmax)

      • Peak fluorescence intensity (Imax)

      • Wash-in rate (slope of the initial uptake)

      • Area under the curve (AUC)

Protocol 2: Mesenteric Perfusion Assessment in a Porcine Model

This protocol is adapted from studies using standard ICG in a porcine model of mesenteric ischemia.[9][10]

Materials:

  • ICG-d7

  • Sterile water for reconstitution

  • Anesthetized pig

  • Surgical instruments for laparotomy

  • NIR fluorescence imaging system compatible with laparoscopic or open surgery

  • Image analysis software

Procedure:

  • Animal and Surgical Preparation:

    • Anesthetize the pig according to an approved institutional protocol.

    • Perform a midline laparotomy to expose the small intestine and its mesentery.

    • Identify and isolate the superior mesenteric artery and its branches supplying the region of interest.

  • ICG-d7 Preparation and Administration:

    • Reconstitute ICG-d7 in sterile water to a concentration of 2.5 mg/mL.[7]

    • Administer a bolus of ICG-d7 at a dose of 0.2 mg/kg via a central venous catheter.[7]

  • Image Acquisition:

    • Position the NIR camera to view the mesenteric arcade and the intestinal wall.

    • Start recording images immediately before ICG-d7 injection.

    • Record for at least 60 seconds to visualize the arterial filling, capillary blush, and venous drainage phases.

  • Data Analysis:

    • Select ROIs on the mesenteric vessels and the intestinal serosa at different locations (e.g., ischemic, transitional, and well-perfused zones).[9]

    • Generate TICs for each ROI.

    • Quantify perfusion by calculating parameters such as background-subtracted peak fluorescence intensity and the slope of fluorescence intensity increase.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Positioning) injection Intravenous Injection of ICG-d7 animal_prep->injection icg_prep ICG-d7 Reconstitution icg_prep->injection imaging NIR Fluorescence Image Acquisition injection->imaging roi Region of Interest (ROI) Selection imaging->roi tic Time-Intensity Curve (TIC) Generation roi->tic quant Quantitative Perfusion Parameter Extraction tic->quant

Caption: Experimental workflow for ICG-d7 based tissue perfusion assessment.

Conceptual Data Analysis Pathway

G raw_data Raw NIR Image Sequence roi Define Regions of Interest (ROIs) raw_data->roi intensity Extract Mean Fluorescence Intensity roi->intensity tic Generate Time- Intensity Curves intensity->tic params Calculate Quantitative Perfusion Parameters (Tmax, Imax, Slope, AUC) tic->params interpretation Interpret Tissue Perfusion Status params->interpretation

Caption: Data analysis pathway for quantitative tissue perfusion.

References

Application Notes and Protocols for Indocyanine Green-d7 in Cancer Research Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the FDA for various diagnostic applications. Its deuterated form, Indocyanine green-d7 (ICG-d7), offers enhanced stability in aqueous solutions, making it a promising agent for a range of applications in cancer research imaging.[1][2] These notes provide an overview of the applications of ICG-d7 in fluorescence-guided surgery, sentinel lymph node mapping, and photodynamic therapy, complete with detailed protocols and quantitative data to facilitate experimental design and execution.

Key Advantages of ICG-d7

ICG-d7 is a partially deuterated form of ICG that exhibits several advantages for in vivo imaging:

  • Improved Aqueous Stability: ICG-d7 shows enhanced stability in aqueous solutions compared to its non-deuterated counterpart, ICG.[1][2] This improved stability can lead to more consistent and reproducible results in experimental settings.

  • Similar Photophysical Properties: ICG-d7 maintains similar absorption and emission maxima to ICG, operating within the 700-900 nm NIR window, which allows for deep tissue penetration and minimal autofluorescence.[1] It also exhibits fluorescence emission in the shortwave infrared (SWIR) window (1,000-2,000 nm), enabling advanced in vivo imaging modalities.

  • Comparable Fluorescence Brightness: Despite its structural modification, ICG-d7 exhibits fluorescence brightness comparable to that of ICG.

Quantitative Data

The following tables summarize key quantitative parameters for ICG-d7 and comparative data for ICG.

Table 1: Photophysical Properties of ICG-d7

PropertyValueReference
Excitation Maximum (λex)794 nm
Emission Maximum (λem)818 nm
Molar Extinction Coefficient (ε)228,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.21
Molecular Weight782.01 g/mol
SolubilitySoluble to 10 mM in water and DMSO

Table 2: Comparative Data for Sentinel Lymph Node (SLN) Detection

TracerDetection RateMean No. of SLNs DetectedReference
ICG100%3.5 ± 1.73
Methylene Blue93%2.4 ± 1.49
Technetium-99m96% (positive SLNs)2 (median)
ICG100% (positive SLNs)2 (median)

Signaling Pathways and Cellular Uptake

The accumulation of ICG and its deuterated form in tumor tissues is primarily attributed to the Enhanced Permeability and Retention (EPR) effect and cellular endocytosis.

EPR_and_Endocytosis cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell ICG-d7_in_blood ICG-d7 bound to plasma proteins Leaky_vasculature Leaky Tumor Vasculature (EPR Effect) ICG-d7_in_blood->Leaky_vasculature Circulation ICG-d7_extravasated Extravasated ICG-d7 Leaky_vasculature->ICG-d7_extravasated Extravasation Cell_membrane Cell Membrane ICG-d7_extravasated->Cell_membrane Interaction Endocytosis Endocytosis Cell_membrane->Endocytosis Uptake Intracellular_ICG-d7 Intracellular ICG-d7 Accumulation Endocytosis->Intracellular_ICG-d7 Trafficking

Experimental Protocols

Fluorescence-Guided Surgery (FGS)

This protocol provides a general framework for using ICG-d7 in preclinical fluorescence-guided surgery models.

FGS_Workflow Animal_model Establish Tumor Model (e.g., subcutaneous xenograft) ICG-d7_prep Prepare ICG-d7 Solution (e.g., 1 mg/kg in sterile water) Animal_model->ICG-d7_prep Administration Administer ICG-d7 (e.g., intravenous injection) ICG-d7_prep->Administration Incubation Allow for Biodistribution (e.g., 24 hours) Administration->Incubation Imaging_system Prepare NIR Imaging System (λex ~785 nm, λem ~820 nm) Incubation->Imaging_system Surgery Perform Surgical Resection under NIR guidance Imaging_system->Surgery Ex_vivo_imaging Ex Vivo Imaging of Tumor and Margins Surgery->Ex_vivo_imaging Histopathology Correlate Fluorescence with Histopathology Ex_vivo_imaging->Histopathology

Materials:

  • ICG-d7 (lyophilized powder)

  • Sterile water for injection or phosphate-buffered saline (PBS)

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • NIR fluorescence imaging system with appropriate filters (excitation ~785 nm, emission ~820 nm)

  • Anesthesia and surgical equipment

Protocol:

  • Reconstitution of ICG-d7: Reconstitute lyophilized ICG-d7 in sterile water or PBS to a stock concentration of 1-5 mg/mL. Due to its enhanced stability, the ICG-d7 solution can be prepared in advance and stored according to the manufacturer's instructions.

  • Animal Preparation: Anesthetize the tumor-bearing animal following approved institutional protocols.

  • Administration: Administer the ICG-d7 solution intravenously (e.g., via tail vein injection) at a dose of 1-10 mg/kg. The optimal dose may vary depending on the tumor model and imaging system.

  • Incubation Period: Allow for the biodistribution of ICG-d7. A common incubation period is 24 hours to maximize tumor-to-background contrast.

  • Fluorescence Imaging and Surgery:

    • Position the animal under the NIR imaging system.

    • Use the fluorescence signal to identify the tumor and delineate its margins in real-time during surgical resection.

  • Ex Vivo Confirmation: After resection, image the excised tumor and the surgical bed to confirm complete removal and assess margin status.

  • Data Analysis: Quantify the fluorescence intensity of the tumor and surrounding tissues. Correlate fluorescence data with histopathological analysis.

Sentinel Lymph Node (SLN) Mapping

This protocol outlines the procedure for SLN mapping using ICG-d7 in a preclinical setting.

SLN_Mapping_Workflow Animal_model Prepare Animal Model ICG-d7_prep Prepare ICG-d7 Solution (e.g., 2.5 mg/mL) Animal_model->ICG-d7_prep Injection Inject ICG-d7 Intradermally or Subcutaneously near the tumor ICG-d7_prep->Injection Massage Gently Massage Injection Site (optional, ~1-5 minutes) Injection->Massage Imaging Real-time NIR Imaging of Lymphatic Drainage Massage->Imaging Identification Identify and Excise Sentinel Lymph Nodes Imaging->Identification Confirmation Confirm Fluorescence of Excised Nodes Identification->Confirmation

Materials:

  • ICG-d7

  • Sterile water for injection or PBS

  • Animal model

  • NIR fluorescence imaging system

  • Surgical instruments for dissection

Protocol:

  • ICG-d7 Preparation: Prepare a 2.5 mg/mL solution of ICG-d7 in sterile water.

  • Animal Preparation: Anesthetize the animal according to institutional guidelines.

  • Injection: Inject a small volume (e.g., 50-100 µL) of the ICG-d7 solution intradermally or subcutaneously at single or multiple points around the primary tumor.

  • Lymphatic Drainage Visualization: Immediately after injection, use the NIR imaging system to visualize the lymphatic channels and the uptake of ICG-d7 into the SLNs in real-time. Gentle massage of the injection site for 1-5 minutes may facilitate lymphatic uptake.

  • SLN Identification and Excision: The SLNs will appear as distinct fluorescent spots. Surgically excise the identified fluorescent lymph nodes.

  • Ex Vivo Confirmation: Confirm the fluorescence of the excised lymph nodes ex vivo using the imaging system.

Photodynamic Therapy (PDT)

This protocol provides a basic framework for in vitro photodynamic therapy using ICG-d7.

PDT_Workflow Cell_culture Culture Cancer Cells in appropriate medium ICG-d7_incubation Incubate Cells with ICG-d7 (e.g., 10-200 µM for 1-4 hours) Cell_culture->ICG-d7_incubation Wash Wash Cells to Remove Extracellular ICG-d7 ICG-d7_incubation->Wash Irradiation Irradiate Cells with NIR Light (e.g., 785 nm LED) Wash->Irradiation Post_incubation Incubate Cells Post-Irradiation (e.g., 24 hours) Irradiation->Post_incubation Viability_assay Assess Cell Viability (e.g., MTT assay) Post_incubation->Viability_assay

Materials:

  • ICG-d7

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • NIR light source (e.g., 785 nm LED or laser)

  • Cell viability assay kit (e.g., MTT, XTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • ICG-d7 Incubation: Prepare various concentrations of ICG-d7 (e.g., 10-200 µM) in cell culture medium. Remove the old medium from the cells and add the ICG-d7 containing medium. Incubate for 1-4 hours.

  • Washing: After incubation, remove the ICG-d7 medium and wash the cells with PBS to remove any extracellular dye.

  • Light Irradiation: Add fresh culture medium to the cells. Irradiate the cells with a NIR light source at a specific wavelength (e.g., 785 nm) and light dose (e.g., 50 mW/cm²).

  • Post-Irradiation Incubation: Return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.

  • Cell Viability Assessment: Assess cell viability using a standard assay such as the MTT assay to determine the phototoxic effect of the ICG-d7 PDT.

Conclusion

ICG-d7 represents a valuable tool in the field of cancer research imaging, offering improved stability over ICG while retaining its favorable photophysical properties. The protocols and data presented here provide a foundation for researchers to design and implement studies utilizing ICG-d7 for fluorescence-guided surgery, sentinel lymph node mapping, and photodynamic therapy. Further research is warranted to fully explore the quantitative advantages of ICG-d7 over ICG in various cancer models and to optimize its clinical translation.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio of Indocyanine green-d7 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) of Indocyanine green-d7 (ICG-d7) fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Section 1: ICG-d7 Fundamentals

Q1: What is this compound (ICG-d7) and how does it differ from standard Indocyanine green (ICG)?

A1: ICG-d7 is a partially deuterated form of the near-infrared (NIR) fluorescent dye, Indocyanine Green (ICG). In ICG-d7, seven hydrogen atoms on the heptamethine chain have been replaced with deuterium (B1214612) atoms. This structural modification enhances the dye's stability in aqueous solutions compared to standard ICG, giving it a longer shelf-life after reconstitution.[1] This increased stability can lead to more consistent and reliable fluorescence signals during experiments.[1] Despite this change, ICG-d7 maintains similar absorption and emission maxima and fluorescence brightness to ICG.

Q2: What are the key photophysical properties of ICG-d7?

A2: ICG-d7 is designed for imaging in the near-infrared (NIR) window (700-900 nm) and also shows emission in the shortwave infrared (SWIR) window (1,000-2,000 nm), which is beneficial for deep-tissue in vivo imaging. Its key properties are summarized in the table below.

Section 2: Troubleshooting Low Fluorescence Signal

Q3: My ICG-d7 fluorescence signal is weak. What are the common causes?

A3: A weak fluorescence signal can stem from several factors:

  • Suboptimal Concentration: ICG fluorescence is highly dependent on concentration. Both very low and very high concentrations can lead to a weak signal. High concentrations cause self-quenching, a phenomenon where the dye molecules interact and reduce fluorescence intensity.

  • Incorrect Solvent: The choice of solvent significantly impacts ICG's fluorescence properties. Aggregation in aqueous solutions can decrease the signal, while some organic solvents or protein-rich solutions can enhance it.

  • Photobleaching: Prolonged or high-intensity light exposure can cause irreversible photobleaching, where the dye loses its ability to fluoresce.

  • Degradation: Despite its enhanced stability, ICG-d7 can still degrade over time, especially if not stored correctly (e.g., exposed to light).

  • Improper Imaging Settings: Incorrectly set excitation/emission filters, low laser power, or suboptimal camera settings (gain, exposure time) can all lead to a weak detected signal.

Q4: How does ICG-d7 concentration affect the fluorescence signal?

A4: The relationship between ICG concentration and fluorescence intensity is not linear. At low concentrations, the signal increases as the concentration rises. However, as the concentration surpasses a certain threshold (e.g., above 80-100 µM in some conditions), the fluorescence intensity begins to decrease due to aggregation and self-quenching. This is a critical consideration, as preparing a solution that is "too bright" can paradoxically result in a weaker signal. It is essential to determine the optimal concentration for your specific application and imaging system.

Q5: Which solvent should I use to prepare my ICG-d7 solution?

A5: The ideal solvent depends on the experimental context.

  • Aqueous Solutions (Water, PBS): ICG and its derivatives tend to form non-fluorescent H-aggregates in water, which can significantly lower the signal.

  • Protein Solutions (e.g., FBS, Albumin): Binding to proteins like albumin can disrupt aggregation and stabilize the monomeric form of ICG, leading to enhanced fluorescence.

  • Organic Solvents (e.g., DMSO, Ethanol): In solvents like ethanol, ICG exists primarily as a monomer, resulting in a much brighter fluorescence signal compared to water at the same concentration. However, the compatibility of organic solvents must be considered for biological experiments.

  • Formulations: Encapsulating ICG in liposomes or nanoparticles can protect it from degradation and aggregation, enhancing its stability and fluorescence signal in vivo.

Q6: What is photobleaching and how can I minimize it?

A6: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. ICG is known to be susceptible to photobleaching, especially under high-intensity irradiation. To minimize photobleaching:

  • Reduce Excitation Power: Use the lowest laser or light source power that provides a sufficient signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible camera exposure times and keeping the shutter closed when not acquiring images.

  • Use Antifade Reagents: For in vitro microscopy, consider using commercial antifade mounting media.

  • Encapsulation: Formulating ICG-d7 in nanoparticles can offer protection against photobleaching.

Section 3: Troubleshooting High Background Noise

Q7: I see a high background signal in my images. What is the cause and how can I reduce it?

A7: High background is often caused by tissue autofluorescence, where endogenous molecules in the tissue (like collagen and elastin) emit light after excitation. This is a significant challenge in the NIR-I window (700-900 nm). Strategies to reduce background noise include:

  • Wavelength Selection: Shift imaging to the NIR-II/SWIR window (1000-1700 nm). Tissue autofluorescence is significantly lower in this range, which can dramatically improve the signal-to-background ratio.

  • Optimize Filters: Use high-quality, narrow bandpass filters to effectively separate the ICG-d7 emission from both the excitation light and autofluorescence signals. Adding a secondary excitation filter can further reduce background noise.

  • Spectral Unmixing: If your imaging system has hyperspectral capabilities, use spectral unmixing algorithms to computationally separate the ICG-d7 signal from the autofluorescence background based on their distinct emission profiles.

  • Animal Diet (In Vivo): For preclinical imaging, feeding animals a purified or chlorophyll-free diet can reduce autofluorescence originating from their digestive tract.

  • Lock-In Amplification: Advanced imaging systems may use a lock-in algorithm, which involves modulating the excitation light and demodulating the acquired signal to filter out non-modulated background noise, thereby improving the SNR.

Quantitative Data

Table 1: Photophysical Properties of ICG-d7 Data compiled from publicly available sources.

PropertyValueReference(s)
Excitation Maximum (λabs)794 nm
Emission Maximum (λem)818 nm
Extinction Coefficient (ε)228,000 M⁻¹cm⁻¹
Quantum Yield (φ)0.21
Molecular Weight782.01 g/mol
Recommended StorageStore at -20°C

Table 2: Relative Fluorescence of ICG in Different Solvents Illustrative data for ICG, which is expected to be comparable for ICG-d7. Exact values can vary.

SolventRelative Fluorescence IntensityKey ConsiderationsReference(s)
Water / PBSLowHigh tendency for aggregation and quenching.
EthanolVery High (~12x higher than water in NIR-I)Exists as a bright monomer; may not be suitable for all biological applications.
DMSOHigh (~42% Quantum Yield)Good solvent for stock solutions; must be diluted for cellular work.
Bovine Serum Albumin (BSA) SolutionHighProtein binding prevents aggregation and enhances fluorescence.

Experimental Protocols

Protocol 1: Determining Optimal ICG-d7 Concentration for Imaging

This protocol helps identify the optimal ICG-d7 concentration that maximizes the fluorescence signal while avoiding the quenching effect.

Methodology:

  • Prepare a Stock Solution: Dissolve ICG-d7 powder in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 1-10 mM). Protect the solution from light and use it promptly.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution in your final experimental medium (e.g., cell culture media, PBS, or whole blood). A suggested range is from 0.1 µM to 100 µM.

  • Sample Measurement:

    • For in vitro assays, place a fixed volume of each dilution into the wells of a 96-well plate.

    • For ex vivo tissue analysis, incubate tissue samples with each concentration for a defined period.

  • Image Acquisition:

    • Place the sample (e.g., 96-well plate) in your fluorescence imaging system.

    • Use consistent imaging parameters (excitation power, exposure time, gain) for all samples. Ensure the excitation and emission filters are appropriate for ICG-d7 (e.g., Excitation: ~780 nm, Emission: >810 nm).

  • Data Analysis:

    • Measure the mean fluorescence intensity for each concentration using image analysis software.

    • Subtract the background signal from a control sample (medium only).

    • Plot the background-subtracted fluorescence intensity against the ICG-d7 concentration.

    • The optimal concentration corresponds to the peak of this curve before the intensity starts to decrease due to quenching.

Protocol 2: Minimizing Tissue Autofluorescence for In Vivo Imaging

This protocol provides steps to reduce background noise from tissue autofluorescence in preclinical animal studies.

Methodology:

  • Dietary Modification (Pre-Imaging):

    • At least one week prior to imaging, switch the animals from a standard chow diet (which often contains chlorophyll (B73375) and other fluorescent compounds) to a purified, low-fluorescence diet.

    • Provide this purified diet and water ad libitum until the imaging experiment is complete.

  • Wavelength Selection and Filtering:

    • NIR-I Imaging: If using the standard NIR-I window, select an excitation wavelength at the longer end of ICG-d7's absorption spectrum (e.g., 785 nm) to minimize exciting some autofluorescent species.

    • NIR-II Imaging (Recommended): If your system is capable, perform imaging in the NIR-II window (>1000 nm). This is the most effective way to nearly eliminate tissue autofluorescence. Use an appropriate long-pass filter to collect emission only in this range.

  • Control Image Acquisition:

    • Before injecting ICG-d7, acquire a baseline image of the animal using the exact same imaging parameters that will be used for the post-injection scans.

    • This "pre-injection" image captures the animal's native autofluorescence and can be used for background subtraction during data analysis.

  • Image Post-Processing:

    • After acquiring the ICG-d7 fluorescence images, use software to subtract the baseline autofluorescence image from the signal images.

    • Alternatively, use spectral unmixing algorithms if hyperspectral data was collected to differentiate the ICG-d7 signal from the autofluorescence signature.

Visual Guides and Diagrams

cluster_prep 1. Preparation cluster_imaging 2. Image Acquisition cluster_analysis 3. Data Analysis p1 Select Solvent (e.g., BSA, Liposomes) p2 Determine Optimal Concentration (Avoid Quenching) p1->p2 i1 Set Imaging Parameters (Low Excitation Power, Short Exposure) p2->i1 i2 Optimize Wavelengths (NIR-II Recommended) i1->i2 i3 Use High-Quality Bandpass Filters i2->i3 a1 Acquire Pre-Injection Control Image i3->a1 a2 Background Subtraction or Spectral Unmixing a1->a2 a2->a2 a3 Calculate SNR a2->a3 end High SNR Result

Caption: Workflow for Optimizing ICG-d7 Fluorescence Signal-to-Noise Ratio.

cluster_increase Factors that INCREASE SNR cluster_decrease Factors that DECREASE SNR SNR Signal-to-Noise Ratio (SNR) dec1 Concentration Quenching SNR->dec1 dec2 Aggregation (in Water) SNR->dec2 dec3 Photobleaching SNR->dec3 dec4 Tissue Autofluorescence SNR->dec4 dec5 Light Leakage (Poor Filters) SNR->dec5 inc1 Optimal Concentration inc1->SNR inc2 Protein Binding (e.g., Albumin) inc2->SNR inc3 NIR-II / SWIR Imaging inc3->SNR inc4 High-Quality Filters inc4->SNR inc5 Purified Animal Diet inc5->SNR

Caption: Key Factors Influencing Signal-to-Noise Ratio in ICG-d7 Fluorescence.

q_node q_node s_node s_node start Low SNR Issue q1 Is the signal weak? start->q1 q2 Is the background high? q1->q2 No s1 ACTION: 1. Verify concentration (perform dilution series). 2. Check solvent; use protein or liposomes. 3. Reduce light exposure to prevent photobleaching. q1->s1 Yes s2 ACTION: 1. Image in NIR-II window (>1000 nm). 2. Use purified diet for in vivo studies. 3. Use high-quality, narrow bandpass filters. 4. Perform background subtraction. q2->s2 Yes end Problem Resolved q2->end No s1->q2 s2->end

Caption: Troubleshooting Flowchart for Low SNR Issues.

References

Preventing aggregation of Indocyanine green-d7 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indocyanine green-d7 (ICG-d7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of ICG-d7 in solution, a critical step for reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your ICG-d7 solutions.

Problem: My ICG-d7 solution has a blue-shifted absorbance peak and low fluorescence.

Answer:

This is a classic sign of ICG aggregation. In aqueous solutions, ICG molecules tend to stack together, forming H-aggregates (hypsochromically shifted aggregates).[1][2] These aggregates have an absorption maximum around 700-715 nm, a shift from the monomeric form which absorbs at approximately 780 nm.[1][3] This aggregation process significantly quenches fluorescence intensity.[2][4]

Solutions:

  • Reduce Concentration: Aggregation is highly concentration-dependent.[1] Diluting your solution may shift the equilibrium back towards the monomeric form.

  • Use a Co-solvent: Preparing the ICG-d7 solution in solvents like ethanol (B145695) can prevent H-aggregation, maintaining the dye in its monomeric state even at high concentrations.[1][3]

  • Add a Stabilizer: Incorporating non-ionic surfactants or polymers can prevent aggregation and stabilize the monomeric form.

Problem: The fluorescence intensity of my aqueous ICG-d7 solution decreases rapidly over time.

Answer:

This indicates poor stability and degradation of the ICG-d7 in the aqueous environment. The fluorescence intensity of ICG in de-ionized water can drop by as much as 80% over 100 hours.[4] This instability is exacerbated by light and higher temperatures.[5][6]

Solutions:

  • Incorporate a Surfactant: Adding a non-ionic surfactant like Tween 20 (e.g., at 0.1% concentration) can dramatically improve stability, showing less than a 5% decrease in emission intensity over several months.[4]

  • Encapsulate ICG-d7: Using nanocarriers like liposomes or polymeric micelles can protect the dye from the aqueous environment, significantly enhancing its stability.[7][8] For example, ICG encapsulated in micelles can retain 97% of its original emission for 96 hours at physiological temperatures (37°C), whereas free ICG's emission drops to 17% under the same conditions.[8]

  • Control Storage Conditions: Always prepare solutions fresh.[1] If storage is necessary, keep the solution at 4°C in the dark.[9][10] Reconstituted clinical ICG solutions are typically recommended for use within 6 hours.[11][12]

Problem: I see visible precipitates or crystals in my ICG-d7 solution.

Answer:

The formation of visible green crystals is a clear sign of significant aggregation and precipitation out of the solution.[4] This can occur in purely aqueous solutions over time. If you observe a precipitate, the solution should not be used as the concentration and properties will be altered.[12][13]

Solutions:

  • Improve Solubilization: Ensure the lyophilized powder is fully dissolved by gentle shaking.[13]

  • Add Stabilizing Excipients: Formulating the solution with stabilizers prevents this precipitation. Solutions containing 0.1% Tween 20 have been shown to keep ICG fully in solution, whereas aqueous solutions without it form suspended crystals.[4] Cationic liposomes can also improve dye solubilization and reduce aggregation in saline solutions.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is ICG-d7 aggregation?

Indocyanine green (ICG) and its deuterated form, ICG-d7, are amphiphilic molecules that tend to self-associate in aqueous solutions. This process, known as aggregation, leads to the formation of dimers and larger oligomers.[6] The most common forms are "H-aggregates," where molecules stack face-to-face, and "J-aggregates," which are head-to-tail assemblies.[16][17] H-aggregation is common at room temperature in aqueous solutions and results in a blue-shift of the main absorbance peak to ~700 nm and fluorescence quenching.[1][2] J-aggregates, which have a red-shifted absorption peak (~895 nm), can be formed under specific conditions like heating.[17][18]

Q2: Why is preventing aggregation important?

Aggregation fundamentally alters the photophysical properties of ICG-d7, leading to:

  • Shifted Absorbance: The peak absorbance shifts from ~780 nm (monomer) to ~700 nm (H-aggregates), which can make laser excitation inefficient if not accounted for.[1]

  • Reduced Fluorescence: H-aggregates are largely non-emissive or have severely quenched fluorescence, which is detrimental for imaging applications.[1][2]

  • Inconsistent Results: The ratio of monomer to aggregate can change with concentration, temperature, and time, leading to poor reproducibility.[6]

  • Lower Therapeutic Efficacy: For applications like photodynamic or photothermal therapy, aggregation can reduce the generation of singlet oxygen and heat.[19]

Q3: What are the most effective methods to prevent aggregation?

The most common and effective strategies involve modifying the formulation to keep the ICG-d7 molecules separated and stable.

  • Use of Surfactants: Non-ionic surfactants like Tween 20, Tween 80, and Solutol HS 15 form micelles that encapsulate ICG, preventing aggregation and enhancing stability.[4][20]

  • Polymeric Micelles: Block copolymers such as PCL-PEG can encapsulate ICG, increasing its stability against photodecomposition.[19]

  • Liposomal Encapsulation: Formulating ICG within liposomes protects it from the aqueous environment and from degradation.[5][7] Cationic lipids like DOTAP have been shown to bind ICG and enhance its optical properties.[14][15]

  • Protein Binding: ICG rapidly binds to plasma proteins like albumin in vivo, which stabilizes its monomeric form.[21] Using protein-containing buffers can mimic this effect.

Q4: How can I check if my ICG-d7 solution is aggregated?

You can assess the aggregation state of your solution using standard laboratory techniques:

  • UV-Vis Spectroscopy: This is the most direct method. Scan the absorbance from 600 nm to 900 nm. The presence of a peak around 780 nm indicates the monomeric form, while a peak or significant shoulder around 700 nm points to H-aggregation.[1][3] The ratio of these two peaks can be used to quantify the degree of aggregation.

  • Fluorescence Spectroscopy: Since aggregates have quenched fluorescence, a significant drop in emission intensity (typically measured around 810-820 nm) compared to a stabilized standard is a strong indicator of aggregation.[2][4]

Data Presentation

Table 1: Effect of Solvent and Additives on ICG Stability
Solvent/FormulationICG StateKey OutcomeStability ObservationReference(s)
De-ionized WaterMonomer + H-Aggregates80% drop in fluorescence intensity~100 hours[4]
PBS (pH 7.4)Monomer + H-Aggregates85% drop in fluorescence intensity~100 hours[4]
EthanolMonomerNo H-aggregate formation12-fold higher fluorescence than in water[1][3]
Water + 0.1% Tween 20Stabilized Monomer<5% decrease in fluorescence intensity>4 months[4]
Solutol HS 15 MicellesEncapsulated Monomer3-fold increased quantum yield>4 weeks[20]
Zein-Phosphatidylcholine NPEncapsulated MonomerAlmost completely inhibited aggregation>10 days[7]
Dextran-coated MesocapsulesEncapsulated MonomerProtected from thermal degradation>96 hours[6]
Table 2: Spectroscopic Properties of ICG Forms
ICG FormTypical Absorption Peak (λmax)Emission PropertiesCommon Solvent/ConditionReference(s)
Monomer ~780 nmHighly Fluorescent (~820 nm)Ethanol, Water (at low µM conc.), Stabilized Formulations[1][2][3]
H-Aggregate ~700-715 nmNon-emissive / QuenchedWater, PBS (at high µM conc.)[1][2][3]
J-Aggregate ~895 nmFluorescent (~900 nm)Water (heated to ~65°C)[17][18]

Experimental Protocols

Protocol 1: Preparation of a Stabilized ICG-d7 Stock Solution

This protocol describes how to prepare a stock solution of ICG-d7 stabilized with Tween 20.

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, de-ionized water

    • Tween 20 (or other non-ionic surfactant)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare a 1% (w/v) stock solution of Tween 20 in sterile, de-ionized water.

    • Prepare the final solvent by adding 1 part of the 1% Tween 20 stock to 9 parts of de-ionized water to get a final concentration of 0.1% Tween 20.

    • Weigh the required amount of ICG-d7 powder in a sterile vial.

    • Under sterile conditions, add the 0.1% Tween 20 solvent to the ICG-d7 powder to achieve the desired final concentration (e.g., 2.5 mg/mL).[12][13]

    • Gently shake or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[13]

    • Inspect the solution for any visible precipitates. If present, do not use.[12]

    • Store the solution protected from light at 4°C. For best results, use within a few days of preparation.[10]

Protocol 2: Characterization of ICG-d7 Aggregation using UV-Vis Spectroscopy

This protocol outlines how to use a spectrophotometer to assess the aggregation state of your ICG-d7 solution.

  • Materials:

    • ICG-d7 solution (prepared as described above or with another method)

    • Reference solution (the same solvent/buffer used to dissolve the ICG-d7)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the instrument to scan a wavelength range from 600 nm to 900 nm.

    • Fill a cuvette with the reference solution (blank) and place it in the spectrophotometer to record a baseline.

    • Dilute your ICG-d7 solution with the reference solvent to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU to ensure linearity.

    • Fill a clean cuvette with the diluted ICG-d7 sample and place it in the spectrophotometer.

    • Acquire the absorbance spectrum.

    • Analysis:

      • A single major peak around 780 nm indicates a predominantly monomeric sample.[1]

      • A peak or prominent shoulder around 700-715 nm indicates the presence of H-aggregates .[1][3]

      • The ratio of absorbance at 780 nm to 700 nm can be used as a qualitative measure of the monomer-to-aggregate balance. A higher ratio signifies a less aggregated sample.

Visualizations

Workflow for Preparing and Testing ICG-d7 Solutions```dot

G cluster_prep Preparation cluster_qc Quality Control cluster_result Outcome start Start: Weigh ICG-d7 Powder dissolve Dissolve in Aqueous Solvent start->dissolve add_stabilizer Optional: Add Stabilizer (e.g., Tween 20) dissolve->add_stabilizer mix Gently Mix Until Fully Dissolved add_stabilizer->mix uv_vis Measure Absorbance (600-900 nm) mix->uv_vis check_peak Assess Spectrum: Peak at ~780 nm? uv_vis->check_peak fluor Measure Fluorescence Emission uv_vis->fluor pass Solution OK (Monomeric) check_peak->pass Yes fail Aggregation Detected (Reformulate) check_peak->fail No (Peak at ~700 nm)

Caption: Logic diagram for troubleshooting ICG-d7 aggregation issues.

Mechanism of Stabilization by Surfactants

G cluster_unstable Unstable Aqueous Solution cluster_stable Stabilized Solution (with Surfactant) ICG1 ICG-d7 Aggregate H-Aggregate (Quenched) ICG1->Aggregate ICG2 ICG-d7 ICG2->Aggregate ICG3 ICG-d7 ICG3->Aggregate Micelle Surfactant Micelle label_agg Aggregation ICG_mono Monomeric ICG-d7 (Fluorescent) Micelle->ICG_mono label_encap Encapsulation

Caption: Surfactant micelles encapsulate ICG-d7, preventing aggregation.

References

Technical Support Center: Indocyanine green-d7 In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Indocyanine green-d7 (ICG-d7) for in vivo imaging.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vivo imaging experiments with ICG-d7.

1. Weak or No Fluorescence Signal

Q: I am not detecting any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?

A: Weak or absent fluorescence is a common issue that can stem from several factors, from dye preparation to imaging settings.

  • Improper Dye Preparation and Storage: ICG-d7, while more stable than ICG in aqueous solutions, can still degrade.[1] It is crucial to follow proper handling procedures.

    • Solution: Reconstitute ICG-d7 in high-purity, sterile water or DMSO. For short-term storage, keep the solution at -20°C in the dark. It is recommended to use the reconstituted solution promptly.[2] Studies have shown that ICG solutions stored at 4°C can lose 20% of their fluorescence intensity within three days.[3]

  • Incorrect Dosage: The optimal dose of ICG and its derivatives can vary significantly depending on the application, animal model, and target tissue.[4][5]

    • Solution: Consult the provided dosage tables for recommended starting points. A dose-response experiment may be necessary to determine the optimal concentration for your specific study.[6][7] For general guidance in mice, intravenous doses can range from 0.1 to 5 mg/kg.[7][8][9]

  • Suboptimal Imaging Parameters: Incorrect excitation and emission filter settings will prevent signal detection.

    • Solution: Ensure your imaging system is equipped with the appropriate filters for ICG-d7, which has an excitation maximum around 794 nm and an emission maximum around 818 nm.

  • Rapid Clearance of the Dye: ICG is rapidly cleared from circulation by the liver.[10]

    • Solution: Optimize the timing of your imaging window post-injection. For some applications, imaging can be performed as early as 15 minutes post-injection, while others may require a longer waiting period for optimal tumor-to-background ratios.[7][8]

2. High Background Signal or Low Signal-to-Noise Ratio (SNR)

Q: My images have high background fluorescence, making it difficult to distinguish the signal from my target. How can I reduce this?

A: High background, often due to autofluorescence, can significantly impact image quality.[11][12]

  • Autofluorescence from Animal Diet: Standard rodent chow often contains chlorophyll, a major source of autofluorescence in the near-infrared (NIR) spectrum.[11][13][14]

    • Solution: Switch animals to a purified, alfalfa-free diet for at least 4-7 days prior to imaging.[13][14] This has been shown to reduce background autofluorescence by over two orders of magnitude.[11][12]

  • Suboptimal Excitation/Emission Wavelengths: Using shorter excitation wavelengths can increase background autofluorescence.

    • Solution: Utilize excitation wavelengths closer to the absorption maximum of ICG-d7 (around 794 nm). Shifting to longer excitation wavelengths (e.g., 760 nm or 808 nm) can significantly reduce autofluorescence.[11][12][15] Imaging in the NIR-II or short-wave infrared (SWIR) window (1000-1700 nm) can also dramatically decrease background signal.[11][16]

  • Excessive Dye Concentration (Quenching): At high concentrations, ICG can self-quench, leading to a decrease in fluorescence intensity and a perceived increase in background.[17][18]

    • Solution: Perform a dose-titration study to find the optimal concentration that provides a strong signal without causing quenching.[6]

3. Inconsistent or Non-Reproducible Results

Q: I am observing significant variability between my experiments. What could be the cause?

A: Consistency is key in in vivo imaging. Several factors can contribute to a lack of reproducibility.

  • Dye Stability and Handling: As mentioned, ICG and its derivatives have limited stability in aqueous solutions.[1][3]

    • Solution: Prepare fresh solutions for each experiment or use aliquots stored properly at -20°C. Avoid repeated freeze-thaw cycles. The deuterated form, ICG-d7, offers improved stability in aqueous solutions, which can contribute to more consistent results.[3]

  • Injection Technique: The route and consistency of administration are critical.

    • Solution: For intravenous injections, ensure consistent volume and rate of injection into the tail vein.[8][9] For other routes, such as intraperitoneal or subcutaneous injections, maintain a consistent location and depth.[19]

  • Animal-to-Animal Variability: Physiological differences between animals can affect dye distribution and clearance.

    • Solution: Use age- and weight-matched animals for your study groups. Ensure consistent housing and handling conditions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for ICG and ICG-d7 to aid in experimental design.

Table 1: Photophysical Properties of ICG-d7

PropertyValueReference
Excitation Maximum (λabs)794 nm
Emission Maximum (λem)818 nm
Molar Extinction Coefficient (ε)228,000 M⁻¹cm⁻¹
Quantum Yield (φ)0.21
Molecular Weight782.01 g/mol
SolubilitySoluble to 10 mM in water and DMSO

Table 2: Recommended Intravenous Dosages for In Vivo Imaging in Mice

ApplicationDosage (mg/kg)Imaging Time PointReference
Tumor Imaging0.1 - 1.015 - 60 minutes post-injection[8]
Tumor Imaging0.5 - 5.03 - 24 hours post-injection[7]
General Vascular Imaging2.0Multiple time points (12-30h)[20]
Tumor Detection1.0 - 4.024 hours post-injection[9]

Experimental Protocols

Protocol 1: Preparation of ICG-d7 for Injection

  • Reconstitution: Under sterile conditions, dissolve the lyophilized ICG-d7 powder in sterile water or DMSO to create a stock solution (e.g., 10 mM).

  • Dilution: Based on the desired final injection concentration and volume, dilute the stock solution with sterile phosphate-buffered saline (PBS) or saline. The final injection volume for a mouse is typically 100-200 µL.[8][9]

  • Storage: Use the freshly prepared solution immediately. For short-term storage, protect from light and store at -20°C. Avoid multiple freeze-thaw cycles.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

  • Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation). Place the mouse in a restrainer to safely expose the tail.

  • Vein Dilation: If necessary, warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins. Slowly inject the prepared ICG-d7 solution as a bolus.[2]

  • Flushing: Immediately follow the ICG-d7 injection with a small bolus (e.g., 50-100 µL) of sterile saline to ensure the full dose enters circulation.[2]

  • Monitoring: Monitor the animal until it has fully recovered from anesthesia.

Visualizations

experimental_workflow Experimental Workflow for ICG-d7 In Vivo Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (e.g., alfalfa-free diet) injection Anesthesia and Intravenous Injection animal_prep->injection dye_prep ICG-d7 Reconstitution and Dilution dye_prep->injection imaging In Vivo Fluorescence Imaging injection->imaging data_acq Data Acquisition imaging->data_acq data_proc Image Processing and Quantification data_acq->data_proc

A streamlined workflow for ICG-d7 in vivo imaging experiments.

troubleshooting_low_signal Troubleshooting: Weak or No Fluorescence Signal start Weak or No Signal check_dye Check Dye Preparation and Storage start->check_dye check_dose Verify Dosage start->check_dose check_settings Confirm Imaging Parameters start->check_settings check_timing Optimize Imaging Window start->check_timing solution_dye Use Freshly Prepared Dye Store at -20°C in Dark check_dye->solution_dye solution_dose Perform Dose-Titration Consult Dosage Tables check_dose->solution_dose solution_settings Use Correct Filters for ICG-d7 (Ex: ~794nm, Em: ~818nm) check_settings->solution_settings solution_timing Adjust Time Between Injection and Imaging check_timing->solution_timing

A decision tree for troubleshooting weak or absent ICG-d7 signals.

troubleshooting_high_background Troubleshooting: High Background Signal start High Background Signal (Low SNR) check_diet Evaluate Animal Diet start->check_diet check_wavelengths Assess Excitation/ Emission Wavelengths start->check_wavelengths check_concentration Check for Potential Quenching start->check_concentration solution_diet Switch to Alfalfa-Free Diet (4-7 days prior to imaging) check_diet->solution_diet solution_wavelengths Use Longer Excitation Wavelengths (e.g., >760nm) Image in NIR-II/SWIR Window check_wavelengths->solution_wavelengths solution_concentration Perform Dose-Titration to Optimize Concentration check_concentration->solution_concentration

A guide to reducing high background signal in ICG-d7 imaging.

References

Technical Support Center: Optimizing Indocyanine green-d7 (ICG-d7) for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Indocyanine green-d7 (ICG-d7) concentration for effective and reproducible cell labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ICG-d7 and how does it differ from Indocyanine Green (ICG)?

A1: ICG-d7 is a partially deuterated form of the near-infrared (NIR) fluorescent dye, Indocyanine Green (ICG). The replacement of seven hydrogen atoms with deuterium (B1214612) atoms in the polymethine chain of ICG-d7 enhances its stability in aqueous solutions compared to ICG.[1] This improved stability can lead to more consistent and reproducible results in cell labeling experiments. Both ICG and ICG-d7 have similar absorption and emission maxima, allowing them to be used with the same fluorescence microscopy and flow cytometry settings.[2][3][4]

Q2: What is the optimal concentration of ICG-d7 for cell labeling?

A2: The optimal concentration of ICG-d7 for cell labeling is highly dependent on the cell type, cell density, and the specific application (e.g., fluorescence microscopy, flow cytometry). It is crucial to perform a concentration titration to determine the ideal balance between a strong fluorescence signal and minimal cytotoxicity. A starting point for optimization is typically in the range of 1 to 25 µM.

Q3: How long should I incubate my cells with ICG-d7?

A3: Incubation time is another critical parameter that requires optimization. Generally, incubation times can range from 15 minutes to 24 hours. Shorter incubation times are often sufficient for achieving adequate labeling for many cell types while minimizing potential cytotoxic effects.

Q4: Can ICG-d7 be used for in vivo imaging?

A4: Yes, ICG-d7 is suitable for in vivo imaging applications. Its fluorescence in the near-infrared window allows for deeper tissue penetration and reduced autofluorescence from biological tissues.

Q5: How should I prepare and store ICG-d7 stock solutions?

A5: ICG-d7 is soluble in water and DMSO. For a stock solution, dissolve the ICG-d7 powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your desired cell culture medium or buffer immediately before use.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal
Potential Cause Troubleshooting Step
Suboptimal ICG-d7 Concentration Perform a concentration titration experiment to determine the optimal ICG-d7 concentration for your specific cell type. See the "Experimental Protocols" section for a detailed method.
Insufficient Incubation Time Increase the incubation time. Test a time course (e.g., 15 min, 30 min, 1 hr, 4 hr) to find the point of maximum signal without inducing significant cell death.
Incorrect Filter Sets/Laser Lines Ensure that the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for ICG-d7 (Excitation max ~794 nm, Emission max ~818 nm).
Low Cell Number Ensure you have a sufficient number of cells for detection. For microscopy, check cell density on the coverslip. For flow cytometry, acquire a sufficient number of events.
Photobleaching Minimize exposure of stained cells to excitation light. Use an anti-fade mounting medium for microscopy.
Poor ICG-d7 Uptake by Cells Some cell types may have lower uptake efficiency. Consider using a higher concentration or longer incubation time. Cellular uptake of ICG is often dependent on endocytosis, which can be influenced by cell health and metabolic activity.
Issue 2: High Cytotoxicity or Cell Death
Potential Cause Troubleshooting Step
ICG-d7 Concentration is Too High Reduce the concentration of ICG-d7. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cells. See the "Experimental Protocols" section.
Prolonged Incubation Time Decrease the incubation time with ICG-d7. Shorter incubation periods are often sufficient for labeling and can reduce toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).
Light-Induced Toxicity (Phototoxicity) ICG and its derivatives can generate reactive oxygen species (ROS) upon illumination, leading to phototoxicity. Minimize the exposure of labeled cells to high-intensity light.
Cellular Stress Ensure cells are healthy and in the logarithmic growth phase before labeling. Stressed cells may be more susceptible to the toxic effects of any labeling reagent.
Issue 3: High Background Fluorescence
Potential Cause Troubleshooting Step
Incomplete Washing Increase the number of washing steps after incubation with ICG-d7 to thoroughly remove any unbound dye. Use a physiological buffer like PBS for washing.
Non-specific Binding If high background persists, consider reducing the ICG-d7 concentration or incubation time. The use of a serum-free medium during the labeling step might also reduce non-specific binding.
Autofluorescence Some cell types exhibit natural autofluorescence. Acquire an image of unstained cells using the same settings to determine the level of background autofluorescence.
Contaminated Reagents or Media Use fresh, high-quality reagents and cell culture media. Phenol red in some media can contribute to background fluorescence.

Experimental Protocols

Protocol 1: Optimizing ICG-d7 Concentration for Fluorescence Microscopy

Objective: To determine the optimal ICG-d7 concentration that provides a bright, specific signal with minimal cytotoxicity for adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • ICG-d7

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plate for imaging

  • Fluorescence microscope with appropriate filter sets for NIR dyes

Procedure:

  • Cell Seeding: Seed your cells in a 96-well clear-bottom black plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Prepare ICG-d7 Working Solutions:

    • Prepare a 1 mM stock solution of ICG-d7 in anhydrous DMSO.

    • On the day of the experiment, prepare a series of ICG-d7 working solutions in complete cell culture medium at concentrations ranging from 0.5 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest ICG-d7 concentration).

  • Cell Labeling:

    • Remove the old medium from the cells.

    • Add the ICG-d7 working solutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the ICG-d7 containing medium.

    • Gently wash the cells three times with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to each well.

    • Image the cells using a fluorescence microscope with the appropriate NIR filter set. Use consistent acquisition settings (e.g., exposure time, gain) for all wells.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in each well using image analysis software.

    • In parallel, assess cell viability in a duplicate plate using a cytotoxicity assay (see Protocol 3).

    • Plot the mean fluorescence intensity and cell viability against the ICG-d7 concentration to determine the optimal concentration.

Protocol 2: Quantitative Analysis of ICG-d7 Labeling by Flow Cytometry

Objective: To quantify the fluorescence intensity of suspension or trypsinized adherent cells labeled with ICG-d7.

Materials:

  • Suspension or adherent cells of interest

  • Complete cell culture medium

  • ICG-d7

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) containing 2% FBS (FACS Buffer)

  • Flow cytometer with appropriate lasers and detectors for NIR dyes

Procedure:

  • Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete cell culture medium.

  • Prepare ICG-d7 Working Solutions: Prepare a range of ICG-d7 concentrations in complete cell culture medium as described in Protocol 1.

  • Cell Labeling:

    • Add 1 mL of the cell suspension to each tube.

    • Add the ICG-d7 working solutions to the respective tubes.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C in a CO2 incubator, with occasional gentle mixing.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold FACS Buffer.

    • Repeat the wash step two more times.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS Buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for ICG-d7 (e.g., excitation at ~640 nm or ~785 nm and emission collected in the appropriate NIR channel).

    • Record the median fluorescence intensity (MFI) for each sample.

  • Data Analysis: Plot the MFI against the ICG-d7 concentration to determine the optimal staining concentration.

Protocol 3: Assessing ICG-d7 Cytotoxicity using MTT Assay

Objective: To evaluate the effect of different ICG-d7 concentrations on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ICG-d7

  • Anhydrous DMSO

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight as described in Protocol 1.

  • Treatment: Treat the cells with a range of ICG-d7 concentrations and a vehicle control as described in Protocol 1.

  • Incubation: Incubate for the desired time period (e.g., corresponding to your labeling protocol, or for a longer duration like 24 hours to assess long-term effects).

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the ICG-d7 concentration.

Data Presentation

Table 1: Physicochemical Properties of ICG-d7

PropertyValueReference
Molecular Weight782.01 g/mol
Excitation Maximum (λex)~794 nm
Emission Maximum (λem)~818 nm
SolubilitySoluble in water and DMSO (up to 10 mM)
StorageStore at -20°C, protected from light

Table 2: Example Titration Data for ICG-d7 Cell Labeling (Hypothetical Data)

ICG-d7 Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)10100
150098
5250095
10500092
25800075
50850050

Note: This table presents hypothetical data for illustrative purposes. Users must perform their own optimization experiments to determine the ideal parameters for their specific cell type and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Washing cluster_analysis Analysis start Seed Cells prepare_icg Prepare ICG-d7 Working Solutions label_cells Incubate Cells with ICG-d7 start->label_cells prepare_icg->label_cells wash_cells Wash Cells (3x) with PBS label_cells->wash_cells image_cells Fluorescence Imaging wash_cells->image_cells flow_cytometry Flow Cytometry wash_cells->flow_cytometry cytotoxicity_assay Cytotoxicity Assay wash_cells->cytotoxicity_assay analyze_data Analyze Data & Determine Optimal Concentration image_cells->analyze_data flow_cytometry->analyze_data cytotoxicity_assay->analyze_data

Caption: Experimental workflow for optimizing ICG-d7 concentration.

troubleshooting_workflow cluster_low_signal Low Signal Solutions cluster_high_toxicity High Toxicity Solutions cluster_high_background High Background Solutions start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low/No Signal issue->low_signal Low Signal high_toxicity High Cytotoxicity issue->high_toxicity High Cytotoxicity high_background High Background issue->high_background High Background increase_conc Increase ICG-d7 Concentration low_signal->increase_conc increase_time Increase Incubation Time low_signal->increase_time check_filters Check Microscope/ Cytometer Settings low_signal->check_filters decrease_conc Decrease ICG-d7 Concentration high_toxicity->decrease_conc decrease_time Decrease Incubation Time high_toxicity->decrease_time check_solvent Check Solvent Concentration high_toxicity->check_solvent improve_wash Improve Washing Steps high_background->improve_wash reduce_conc_time Reduce Concentration/ Incubation Time high_background->reduce_conc_time use_serum_free Use Serum-Free Medium for Labeling high_background->use_serum_free end Problem Resolved increase_conc->end increase_time->end check_filters->end decrease_conc->end decrease_time->end check_solvent->end improve_wash->end reduce_conc_time->end use_serum_free->end

Caption: Troubleshooting decision tree for ICG-d7 cell labeling.

icg_toxicity_pathway icg ICG-d7 + Light ros Reactive Oxygen Species (ROS) Generation icg->ros stress Oxidative Stress ros->stress caspase8 Caspase-8 Activation ros->caspase8 mito Mitochondrial Damage stress->mito bid tBid caspase8->bid bid->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential phototoxicity pathway of ICG-d7.

References

Technical Support Center: Indocyanine Green-d7 (ICG-d7) Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of Indocyanine green-d7 (ICG-d7). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing dye stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ICG-d7) and how does it differ from standard Indocyanine green (ICG)?

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics and imaging.[1][2][3] ICG-d7 is a partially deuterated form of ICG, where some hydrogen atoms on the heptamethine chain have been replaced with deuterium (B1214612) atoms.[4][5] This isotopic substitution enhances the dye's stability in aqueous solutions compared to standard ICG, mitigating the long-standing issue of rapid degradation. This improved stability provides a longer shelf-life for reconstituted solutions, which is beneficial for both clinical and preclinical procedures.

Q2: What are the primary photostability issues with ICG and ICG-d7?

The main issue is photodegradation—the alteration of the dye's chemical structure upon exposure to light, leading to a loss of its optical properties. This is primarily caused by a self-sensitized photo-oxidation process. Upon light absorption, ICG can generate singlet oxygen, a reactive species that then reacts with the ICG molecule itself, breaking it down into non-fluorescent products. While ICG-d7 shows improved stability, it is still susceptible to this degradation pathway, albeit at a slower rate. Factors like solvent, concentration, temperature, and light intensity significantly influence the rate of degradation.

Q3: What factors accelerate the degradation of ICG-d7 in solution?

Several factors can accelerate the degradation of ICG and ICG-d7:

  • Light Exposure: Direct exposure to light, especially from lasers or surgical endolights, is the primary driver of photodegradation. The degradation rate is dependent on the type and intensity of the light source.

  • Aqueous Environments: ICG is notoriously unstable in aqueous solutions like water or phosphate-buffered saline (PBS). For example, the fluorescence intensity of ICG in de-ionized water can drop by 80% over 100 hours.

  • Temperature: Elevated temperatures can increase the rate of both thermal and photodegradation. Conversely, storing solutions at low temperatures (e.g., 4°C) in the dark can significantly improve stability.

  • Concentration: At high concentrations, ICG molecules tend to form aggregates (dimers and oligomers). This aggregation can alter the absorption spectrum and, in aqueous solutions, promotes degradation through a photochemical oxidative dimerization reaction.

  • Solvent Type: The choice of solvent has a major impact on stability. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) provide a much more stable environment for ICG compared to water.

Q4: How can I improve the photostability of my ICG-d7 solutions?

Several strategies can be employed to enhance the stability of ICG-d7:

  • Solvent Selection: Whenever possible, use organic solvents like DMSO or methanol for stock solutions.

  • Use of Stabilizing Agents:

    • Plasma Proteins: Human serum albumin (HSA) can bind to ICG, forming stable complexes that significantly reduce degradation.

    • Surfactants: Non-ionic surfactants, such as Tween 20, have been shown to provide excellent stability, with less than a 5% decrease in emission intensity over 4 months in one study.

    • Encapsulation: Incorporating ICG-d7 into nanocarriers like micelles, liposomes, or polymeric nanoparticles protects the dye from the surrounding environment and reduces degradation. For instance, encapsulation in Solutol HS 15 micelles resulted in high aqueous stability for over 4 weeks.

  • Storage Conditions: Always store ICG-d7 solutions, especially aqueous ones, protected from light and at low temperatures (e.g., 4°C). It is recommended to use freshly prepared aqueous solutions, ideally within a day or two of preparation.

  • Quenchers: The addition of sodium azide, a singlet oxygen quencher, can significantly diminish the light-induced decomposition of ICG.

Q5: What are the known degradation products of ICG?

Upon degradation, ICG breaks down into several smaller compounds. The primary mechanism involves the generation of dioxetanes via the reaction with singlet oxygen, which then thermally decompose into various carbonyl compounds. Mass spectrometry has identified degradation products with masses such as m/z 785.32 and m/z 1501.57. The color of the solution typically changes from green to yellow as degradation proceeds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ICG-d7.

Issue 1: Rapid loss of fluorescence signal during my experiment.

  • Possible Cause: Photobleaching due to excessive or prolonged exposure to excitation light. ICG is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.

  • Troubleshooting Steps:

    • Reduce Light Exposure: Minimize the duration and intensity of the excitation light. Use neutral density filters if your instrument allows.

    • Optimize Solvent: If your experimental design permits, use a solvent known to enhance ICG stability, such as DMSO or a formulation containing albumin or Tween 20.

    • Work Quickly: Prepare your sample immediately before measurement to minimize ambient light exposure.

    • Use a Dark Control: Prepare a control sample that is not exposed to the excitation light to differentiate between photobleaching and thermal degradation.

Issue 2: My experimental results are inconsistent from day to day.

  • Possible Cause: Degradation of the ICG-d7 stock solution. Aqueous solutions of ICG are highly unstable and can degrade significantly even when stored for 24 hours.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a stable stock (e.g., in DMSO) on the day of the experiment. The FDA recommends discarding unused aqueous ICG samples within six hours of reconstitution.

    • Standardize Storage: Store stock solutions in a dark, cold environment (4°C or -20°C). Ensure vials are tightly sealed to prevent solvent evaporation.

    • Verify Concentration: Periodically check the absorbance of your stock solution to ensure the concentration has not changed due to degradation or solvent evaporation.

Issue 3: I observe a precipitate or crystal formation in my aqueous ICG-d7 solution.

  • Possible Cause: Aggregation and precipitation of the dye. ICG has a tendency to form aggregates in aqueous solutions, which can lead to the formation of microscopic crystals and a decrease in fluorescence.

  • Troubleshooting Steps:

    • Add a Stabilizer: Formulate the aqueous solution with a non-ionic surfactant like 0.1% Tween 20, which can prevent crystal formation and maintain the dye in solution.

    • Control Concentration: Work with lower concentrations of ICG-d7 where possible, as aggregation is concentration-dependent.

    • Ensure Complete Dissolution: When preparing solutions, ensure the dye is fully dissolved. Sonication may help in breaking up small aggregates.

Logic Diagram: Troubleshooting ICG-d7 Instability

TroubleshootingLogic start Problem: ICG-d7 Signal is Unstable q1 Is the fluorescence signal decreasing rapidly during a single measurement? start->q1 q2 Are results inconsistent between different experimental days? q1->q2 No sol1 Solution: Photobleaching - Reduce light intensity/duration - Use stabilizing solvent - Prepare sample just-in-time q1->sol1 Yes q3 Is there visible precipitate or cloudiness in the aqueous solution? q2->q3 No sol2 Solution: Stock Degradation - Prepare fresh aqueous solutions daily - Store stock in DMSO at 4°C in dark - Verify stock concentration regularly q2->sol2 Yes sol3 Solution: Aggregation - Add 0.1% Tween 20 - Use lower ICG-d7 concentration - Ensure complete dissolution (sonicate) q3->sol3 Yes no_issue If none of the above, consider other experimental variables (e.g., instrument drift, sample contamination). q3->no_issue No

Caption: Troubleshooting workflow for common ICG-d7 stability issues.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of ICG under various conditions. While much of the available literature focuses on ICG, these data provide a strong baseline for understanding the behavior of the more stable ICG-d7 variant.

Table 1: Degradation of ICG in Various Solvents and Conditions

Solvent/ConditionTemperatureLight ConditionObservationReference
De-ionized WaterRoom TempNot Specified80% drop in fluorescence intensity over 100 hours.
PBS (pH 7.4)Room TempNot Specified85% drop in fluorescence intensity over 100 hours.
Water4°CDark20% loss of fluorescence intensity over 3 days.
WaterRoom TempSolar LightComplete disappearance of ICG peak in HPLC after 14 days.
Whole Blood37°CLight ExposureStable for 5 hours.
Human PlasmaNot SpecifiedDarkStable for at least 4 hours.
DMSO / MethanolRoom TempDarkNo thermal degradation observed over 10 days.

Table 2: Effect of Stabilizing Agents on ICG Stability

Stabilizing Agent / FormulationSolventObservationReference
0.1% Tween 20PBS<5% decrease in emission intensity over 4 months.
2% and 4% Human Serum Albumin (HSA)WaterExtremely stable; ~10% decay in 10 hours in water vs. minimal in HSA.
Solutol HS 15 MicellesWaterHigh stability for over 4 weeks.
Zein-Phosphatidylcholine Hybrid NanoparticlesWaterMore effective at blocking ICG degradation compared to PC-NP alone.
Deuteration (ICG-d7 vs. ICG)WaterDimerization (degradation) rate constant decreased by a factor of 3.1.

Experimental Protocols & Workflows

Protocol 1: Assessing Photostability of ICG-d7 using UV-Vis Spectroscopy

This protocol describes a method to quantify the degradation of ICG-d7 when exposed to a light source by measuring changes in its absorbance spectrum.

Materials:

  • ICG-d7

  • Solvent of choice (e.g., 5% dextrose, PBS, water)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Controlled light source (e.g., Xenon lamp, laser with specified wavelength and power)

  • Magnetic stirrer and stir bar (optional)

  • Aluminum foil

Procedure:

  • Preparation of ICG-d7 Solution: Prepare a solution of ICG-d7 at the desired concentration (e.g., 0.1 mg/mL). Ensure the dye is fully dissolved.

  • Dark Control: Transfer an aliquot of the solution to a quartz cuvette, wrap it completely in aluminum foil, and store it at the same temperature as the test sample. This will serve as the dark control to measure thermal degradation.

  • Initial Measurement (T=0): Transfer another aliquot to the test cuvette. Record the full absorbance spectrum (e.g., 600-900 nm) before light exposure. The characteristic peak for monomeric ICG is around 780-800 nm.

  • Light Exposure: Place the test cuvette in front of the light source. If using a laser, ensure the beam passes through the solution. For broad sources, ensure consistent positioning.

  • Time-Point Measurements: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), briefly remove the cuvette from the light source and immediately record its absorbance spectrum.

  • Control Measurement: At the final time point, record the absorbance spectrum of the dark control sample.

  • Data Analysis:

    • Plot the absorbance at the λmax (approx. 780 nm) against time for both the test and control samples.

    • Calculate the percentage of degradation at each time point relative to the initial absorbance: Degradation (%) = (1 - (Abs_t / Abs_0)) * 100.

    • Compare the degradation profile of the light-exposed sample to the dark control.

Workflow and Pathway Diagrams

Caption: Simplified pathway of ICG-d7 photodegradation via singlet oxygen.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution 1. Prepare ICG-d7 Solution (e.g., in PBS) split_samples 2. Aliquot into 'Test' and 'Dark Control' Cuvettes prep_solution->split_samples wrap_control 3. Wrap 'Dark Control' in Aluminum Foil split_samples->wrap_control measure_t0 4. Measure Initial (T=0) Absorbance of Both Samples wrap_control->measure_t0 expose_light 5. Expose 'Test' Sample to Light Source measure_t0->expose_light measure_tX 6. Measure Absorbance at Regular Time Intervals expose_light->measure_tX Loop plot_data 7. Plot Absorbance vs. Time measure_tX->plot_data calc_degradation 8. Calculate % Degradation plot_data->calc_degradation compare 9. Compare Test vs. Dark Control calc_degradation->compare

Caption: Experimental workflow for assessing ICG-d7 photostability.

References

Minimizing background fluorescence in Indocyanine green-d7 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in Indocyanine Green-d7 (ICG-d7) imaging.

Troubleshooting Guides

High background fluorescence can significantly impact the quality and reliability of your imaging data. This guide provides a systematic approach to identifying and resolving common sources of background noise.

Problem 1: High Background Fluorescence in In Vivo Imaging
Possible Cause Troubleshooting Steps
Tissue Autofluorescence 1. Optimize Wavelengths: Shift to longer excitation and emission wavelengths if your imaging system allows. Imaging in the NIR-II window (1000-1700 nm) can significantly reduce autofluorescence.[1] 2. Dietary Modification: For preclinical animal models, switch to a purified, chlorophyll-free diet for at least one week prior to imaging. Standard rodent chow contains chlorophyll, a major source of autofluorescence in the gastrointestinal tract.[1][2] 3. Spectral Unmixing: If your imaging software supports it, use spectral unmixing algorithms to differentiate the ICG-d7 signal from the autofluorescence spectrum.
Unbound or Non-Specifically Bound ICG-d7 1. Optimize ICG-d7 Dose and Timing: Administer the lowest effective dose of ICG-d7. Allow sufficient time for the unbound dye to clear from circulation before imaging. The optimal time window can vary depending on the target and animal model.[3][4] 2. Enhance Clearance: Ensure the animal has adequate hydration to facilitate renal and hepatic clearance of the unbound dye.
Instrumental Noise 1. System Calibration: Regularly calibrate your imaging system according to the manufacturer's instructions. 2. Background Subtraction: Acquire a background image (without the animal or with an untreated animal) and subtract it from your experimental images. 3. Ambient Light: Minimize ambient light in the imaging room, as it can be a source of background noise.
Problem 2: High Background Fluorescence in In Vitro (Cell-Based) Assays
Possible Cause Troubleshooting Steps
Autofluorescence from Cells or Media 1. Use Phenol (B47542) Red-Free Media: Phenol red in cell culture media is a known source of fluorescence. Switch to a phenol red-free medium for your experiments. 2. Unstained Controls: Always include an unstained control (cells treated with vehicle only) to determine the baseline autofluorescence of your cells. 3. Quenching Agents: For fixed cells, consider using quenching agents like sodium borohydride (B1222165) or commercial reagents to reduce autofluorescence.
Non-Specific Binding of ICG-d7 1. Optimize ICG-d7 Concentration: Perform a concentration titration to find the lowest concentration of ICG-d7 that provides a robust signal with minimal background. 2. Washing Steps: Increase the number and duration of washing steps after ICG-d7 incubation to remove unbound dye. 3. Blocking: For targeted imaging with ICG-d7 conjugates, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific binding.
ICG-d7 Aggregation 1. Solvent and Concentration: ICG and its derivatives can aggregate in aqueous solutions at high concentrations, which can lead to fluorescence quenching and non-specific binding. Prepare fresh ICG-d7 solutions and avoid high concentrations. Consider using solvents like ethanol (B145695) for initial stock solutions before further dilution in aqueous buffers. 2. Filtration: Filter the ICG-d7 solution before use to remove any aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence in ICG-d7 imaging?

A1: The primary causes of high background fluorescence are multifactorial and depend on the experimental setup. In in vivo imaging, tissue autofluorescence, particularly from the gastrointestinal tract in animals on a standard chlorophyll-containing diet, is a major contributor. In both in vivo and in vitro settings, unbound or non-specifically bound ICG-d7, as well as autofluorescence from cells and media, are significant sources of background noise.

Q2: How does ICG-d7 differ from ICG, and does this affect background fluorescence?

A2: ICG-d7 is a deuterated form of Indocyanine Green. This modification improves its stability in aqueous solutions compared to ICG. While this enhanced stability can lead to more consistent and reproducible results, the fundamental spectral properties and in vivo behavior that influence background fluorescence are expected to be similar to ICG. Therefore, strategies to minimize background for ICG are generally applicable to ICG-d7.

Q3: What is the optimal concentration of ICG-d7 to use for imaging?

A3: The optimal concentration of ICG-d7 is application-dependent and should be determined empirically. It is crucial to perform a dose-titration study to find the concentration that provides the best signal-to-background ratio (SBR). High concentrations can lead to fluorescence quenching and aggregation, which can decrease the signal and increase non-specific background.

Q4: How can I reduce autofluorescence from my animal model?

A4: The most effective method to reduce autofluorescence in preclinical animal models is to switch the animals to a purified, chlorophyll-free diet for at least one week before imaging. Additionally, selecting longer excitation and emission wavelengths, ideally in the NIR-II window (1000-1700 nm), can significantly decrease the contribution of tissue autofluorescence.

Q5: What are the best practices for preparing and handling ICG-d7 solutions?

A5: To minimize issues with aggregation and degradation, it is recommended to:

  • Prepare fresh solutions of ICG-d7 before each experiment.

  • Store the stock solution protected from light and at the recommended temperature.

  • For in vitro studies, consider dissolving the initial stock in a solvent like ethanol before diluting it to the final working concentration in an aqueous buffer.

  • Filter the final solution to remove any potential aggregates.

Data and Protocols

Quantitative Data Summary

Table 1: Impact of Diet and Wavelength on In Vivo Signal-to-Background Ratio (SBR)

DietExcitation WavelengthEmission RangeRelative Background Intensity
Standard Chow670 nmNIR-I (700-975 nm)High
Purified Diet670 nmNIR-I (700-975 nm)Low
Standard Chow760 nmNIR-I (700-975 nm)Low
Standard Chow808 nmNIR-I (700-975 nm)Very Low
Standard Chow670 nmNIR-II (1000-1630 nm)Very Low

Data adapted from studies on ICG, applicable to ICG-d7. The background intensity is significantly reduced with a purified diet and with longer excitation and emission wavelengths.

Table 2: Recommended ICG Dosing and Timing for Optimal Signal-to-Background Ratio (SBR) in Different Applications

ApplicationRecommended DoseAdministration Timing
Biliary Duct Imaging5 mg3-7 hours before surgery
Liver Tumor Imaging10 mg24 hours before surgery
Adrenal Tumor Imaging2.5 mgIntraoperatively
Peritoneal Metastases0.25 mg/kgIntraoperatively
Lung Cancer (preclinical)2 mg/kg12 hours before surgery

This data is based on clinical and preclinical studies with ICG and serves as a starting point for optimizing ICG-d7 protocols.

Experimental Protocols

Protocol 1: In Vivo Imaging Protocol to Minimize Background Fluorescence

  • Animal Preparation:

    • House animals on a purified, chlorophyll-free diet for at least 7 days prior to imaging.

    • Ensure animals are adequately hydrated.

  • ICG-d7 Administration:

    • Prepare a fresh, sterile solution of ICG-d7.

    • Determine the optimal dose based on literature or a pilot study.

    • Administer ICG-d7 via the desired route (e.g., intravenous).

  • Imaging:

    • Anesthetize the animal.

    • Position the animal in the imaging system.

    • Set the excitation and emission wavelengths to the longest possible range that is compatible with your imaging system and ICG-d7's spectral properties (Excitation max ~794 nm, Emission max ~818 nm).

    • Acquire images at various time points post-injection to determine the optimal imaging window with the highest SBR.

    • Acquire a background image of an untreated animal for background subtraction.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue and a background region.

    • Calculate the SBR by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.

    • Apply spectral unmixing algorithms if available and necessary.

Protocol 2: In Vitro Cell Staining Protocol to Minimize Background Fluorescence

  • Cell Culture:

    • Culture cells in phenol red-free medium.

    • Seed cells in an appropriate imaging vessel (e.g., glass-bottom dishes).

  • ICG-d7 Incubation:

    • Prepare a fresh solution of ICG-d7 at various concentrations for titration.

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the ICG-d7 solution for the desired time.

  • Washing:

    • Remove the ICG-d7 solution.

    • Wash the cells multiple times (e.g., 3-5 times) with PBS to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for ICG-d7.

    • Include an unstained cell control to assess autofluorescence.

    • Acquire a background image from a cell-free area of the dish.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells and the background.

    • Subtract the background intensity from the cell intensity.

    • Determine the optimal ICG-d7 concentration that provides the highest signal with the lowest background.

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Detected in_vivo In Vivo Experiment? start->in_vivo in_vitro In Vitro Experiment? in_vivo->in_vitro No diet Check Animal Diet in_vivo->diet Yes media Check Cell Media (Phenol Red-Free) in_vitro->media Yes wavelengths_vivo Optimize Wavelengths (Longer λ) diet->wavelengths_vivo dose_timing_vivo Optimize Dose & Timing wavelengths_vivo->dose_timing_vivo spectral_unmixing Use Spectral Unmixing dose_timing_vivo->spectral_unmixing end Background Minimized spectral_unmixing->end concentration_vitro Optimize ICG-d7 Concentration media->concentration_vitro washing Improve Washing Steps concentration_vitro->washing aggregation Check for Aggregation washing->aggregation controls Include Proper Controls aggregation->controls controls->end

Caption: Troubleshooting workflow for high background fluorescence.

SignalPathway cluster_source Sources of Fluorescence Signal cluster_mitigation Mitigation Strategies Target Target-bound ICG-d7 (Specific Signal) Detector Detector Target->Detector NonSpecific Non-specifically Bound ICG-d7 (Background) NonSpecific->Detector Autofluorescence Tissue/Cell Autofluorescence (Background) Autofluorescence->Detector Unbound Unbound ICG-d7 (Background) Unbound->Detector OptimizeDose Optimize Dose & Timing OptimizeDose->NonSpecific Reduces Blocking Blocking Agents Blocking->NonSpecific Reduces Washing Thorough Washing Washing->Unbound Removes Diet Purified Diet Diet->Autofluorescence Reduces Wavelengths Longer Wavelengths Wavelengths->Autofluorescence Reduces SBR Improved Signal-to-Background Ratio Detector->SBR Leads to

Caption: Factors influencing signal-to-background ratio.

References

Technical Support Center: Indocyanine green-d7 (ICG-d7) Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indocyanine green-d7 (ICG-d7) in fluorescence microscopy applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during ICG-d7 fluorescence microscopy experiments.

Issue 1: Weak or No Fluorescent Signal

Question: I am not observing any fluorescent signal from my ICG-d7 stained sample, or the signal is extremely weak. What are the possible causes and solutions?

Answer:

A weak or absent fluorescent signal can stem from several factors, ranging from sample preparation to imaging parameters. Follow these troubleshooting steps to identify and resolve the issue.

Troubleshooting Workflow:

start Start: Weak/No Signal check_dye 1. Verify ICG-d7 Solution - Freshly prepared? - Correct solvent? - Correct concentration? start->check_dye check_staining 2. Review Staining Protocol - Appropriate incubation time/temp? - Correct fixation method? check_dye->check_staining Solution OK solution_dye Solution: - Prepare fresh ICG-d7 solution. - Ensure solubility. check_dye->solution_dye Issue Found check_microscope 3. Check Microscope Settings - Correct filter set for NIR? - Light source on and aligned? - Objective suitable for NIR? check_staining->check_microscope Protocol OK solution_staining Solution: - Optimize incubation parameters. - Test different fixation methods. check_staining->solution_staining Issue Found check_sample 4. Assess Sample Integrity - Cell/tissue viability? - Autofluorescence masking signal? check_microscope->check_sample Settings OK solution_microscope Solution: - Use appropriate NIR filter set. - Align light path. - Use high NA objective. check_microscope->solution_microscope Issue Found solution_sample Solution: - Use positive controls. - Image unstained controls to assess autofluorescence. check_sample->solution_sample Issue Found

Caption: Troubleshooting workflow for weak or no ICG-d7 signal.

Detailed Steps:

  • Verify ICG-d7 Solution:

    • Freshness: ICG-d7, while more stable than ICG, should be prepared fresh for optimal performance.

    • Solvent: Ensure ICG-d7 is fully dissolved in the appropriate solvent (e.g., water or DMSO) at the recommended concentration.

    • Concentration: Use an appropriate concentration for your application. Very high concentrations can lead to quenching.

  • Review Staining Protocol:

    • Incubation: Optimize the incubation time and temperature to ensure sufficient uptake of the dye.[1]

    • Fixation: If using fixed samples, the fixation method can affect fluorescence. Test different fixation protocols.[2]

  • Check Microscope Settings:

    • Filters: Use a filter set appropriate for near-infrared (NIR) imaging, with an excitation filter around 780-800 nm and an emission filter above 810 nm.

    • Light Source: Confirm that the NIR light source is turned on, properly aligned, and delivering sufficient power.

    • Objective: Use an objective with high numerical aperture (NA) and good transmission in the NIR range.[3]

  • Assess Sample Integrity:

    • Controls: Include positive control samples that are known to stain well with ICG-d7.

    • Autofluorescence: Image an unstained control sample to determine the level of background autofluorescence, which might be masking a weak signal.[4]

Issue 2: High Background Fluorescence

Question: My images have a high background signal, which is reducing the contrast and making it difficult to see my target structures. What can I do?

Answer:

High background fluorescence can be caused by several factors, including unbound dye, autofluorescence from the sample or materials, and incorrect imaging settings.

Troubleshooting Workflow:

start Start: High Background check_washing 1. Evaluate Washing Steps - Sufficient number of washes? - Appropriate washing buffer? start->check_washing check_concentration 2. Assess ICG-d7 Concentration - Is the concentration too high? check_washing->check_concentration Washing OK solution_washing Solution: - Increase the number and duration of washes. check_washing->solution_washing Issue Found check_autofluorescence 3. Check for Autofluorescence - Image unstained sample. - Check media and mounting medium. check_concentration->check_autofluorescence Concentration OK solution_concentration Solution: - Perform a concentration titration to find the optimal concentration. check_concentration->solution_concentration Issue Found check_imaging_params 4. Review Imaging Parameters - Exposure time too long? - Detector gain too high? check_autofluorescence->check_imaging_params Autofluorescence Low solution_autofluorescence Solution: - Use imaging medium with low autofluorescence. - Use spectral unmixing if available. check_autofluorescence->solution_autofluorescence Issue Found solution_imaging_params Solution: - Reduce exposure time and/or gain. check_imaging_params->solution_imaging_params Issue Found start Start: Photobleaching reduce_illumination 1. Minimize Light Exposure - Reduce excitation intensity. - Reduce exposure time. start->reduce_illumination use_antifade 2. Use Antifade Reagents - Mount sample in antifade medium. reduce_illumination->use_antifade Still Bleaching solution_illumination Solution: - Use neutral density filters. - Set shortest possible exposure. reduce_illumination->solution_illumination Resolved optimize_imaging 3. Optimize Imaging Strategy - Image a fresh field of view. - Use a more sensitive detector. use_antifade->optimize_imaging Still Bleaching solution_antifade Solution: - Select an antifade reagent compatible with NIR dyes. use_antifade->solution_antifade Resolved solution_imaging Solution: - Plan imaging session to minimize light exposure to any single area. optimize_imaging->solution_imaging Resolved

References

Technical Support Center: Correcting for Spectral Overlap with Indocyanine green-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of spectral overlap when using Indocyanine green-d7 (ICG-d7) in multiplexing experiments. Proper correction for spectral bleed-through is critical for generating accurate and quantifiable data.

Troubleshooting Guide

Issue: Significant ICG-d7 Signal Detected in Other Near-Infrared (NIR) Channels

Probable Cause: Spectral overlap, also known as bleed-through or crosstalk, is occurring. The broad emission spectrum of ICG-d7 can extend into the detection channels of other NIR fluorophores, such as Alexa Fluor 750 or Cy7.[1][2][3] This leads to false-positive signals and inaccurate quantification.

Solution: Implement spectral unmixing for imaging experiments or compensation for flow cytometry experiments. Both methods rely on the use of single-stain controls to accurately remove the contribution of ICG-d7 from other channels.[4][5]

Experimental Protocol: Preparing Single-Stain Controls for Spectral Unmixing/Compensation

  • Prepare a separate sample for each fluorophore in your panel. This includes ICG-d7 and any other fluorophores it might be combined with (e.g., Alexa Fluor 750).

  • Stain each control sample with only one fluorophore-conjugated antibody.

  • Ensure the staining conditions for the single-stain controls are identical to your multiplex experiment. This includes antibody concentration, incubation time, and temperature.

  • The positive signal in your single-stain control should be at least as bright as the signal you expect in your experimental sample.

  • The positive and negative populations in your single-stain control should have the same level of autofluorescence.

  • For tandem dyes, use the same lot for both the compensation control and the experiment.

Issue: Poor Separation of ICG-d7 and Another NIR Dye After Spectral Unmixing

Probable Cause: The reference spectra obtained from the single-stain controls may be of poor quality or inaccurate. This can be due to dim staining, high autofluorescence, or incorrect sample preparation. Additionally, if the spectral overlap is extremely high, linear unmixing may not be able to perfectly separate the signals.

Solution:

  • Optimize Staining Protocol: Titrate your ICG-d7 conjugated antibody to determine the optimal concentration that maximizes the signal-to-noise ratio.

  • Use Appropriate Blocking Steps: Ensure adequate blocking of non-specific binding sites on your tissue or cells.

  • Verify Reference Spectra: Before applying spectral unmixing to your multiplex sample, visually inspect the emission spectra generated from your single-stain controls to ensure they are accurate and exhibit a strong signal.

  • Consider Sequential Imaging: If the excitation spectra of ICG-d7 and the overlapping dye are sufficiently different, sequential imaging can be employed to minimize bleed-through during acquisition.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem with ICG-d7?

A1: Spectral overlap occurs when the fluorescence emission from one fluorophore is detected in the detector designated for another. ICG-d7, a near-infrared dye, has a relatively broad emission spectrum that can bleed into the detection channels of other NIR dyes used in the same multiplex panel. This can result in false-positive signals and skewed quantitative data, leading to incorrect biological interpretations.

Q2: How do I determine the extent of spectral overlap from ICG-d7 in my experiment?

A2: The degree of spectral overlap must be determined empirically using your specific imaging system or flow cytometer. This is done by preparing and acquiring data from single-stain compensation controls. By imaging a sample stained only with ICG-d7, you can measure the percentage of its signal that is detected in the channels intended for your other fluorophores.

Q3: What are the primary methods to correct for ICG-d7 spectral overlap?

A3: The two main methods for correcting spectral overlap are:

  • Spectral Imaging and Linear Unmixing: This is a computational technique primarily used in fluorescence microscopy. It involves acquiring a series of images at different emission wavelengths (a lambda stack) and then using the unique emission spectrum of each fluorophore (obtained from single-stain controls) to mathematically separate the mixed signals in the multiplex image.

  • Compensation: This method is the standard for correcting spectral overlap in flow cytometry. It involves creating a compensation matrix from single-stain controls that quantifies the spillover of each fluorophore into every other channel. This matrix is then used to mathematically correct the data from the multiplexed samples.

Q4: Can I use ICG-d7 with other common NIR fluorophores?

A4: Yes, but careful panel design is crucial. When combining ICG-d7 with other NIR fluorophores, it is important to select dyes that have the least amount of spectral overlap. For example, while there will be some overlap, using a dye with a more distinct emission peak can simplify correction. It is also possible to pair ICG with dyes that have a significant spectral separation, such as Indocyanine Blue (ICB), which has an emission maximum approximately 100 nm lower than ICG. Always verify the spectral compatibility using online spectral viewers and confirm the actual overlap on your instrument.

Data Presentation

The degree of spectral bleed-through is highly dependent on the specific fluorophores used in the panel, the filters in the imaging system, and the detector settings. It is crucial to determine these values empirically with your own system. The table below provides a hypothetical example of how to present such data once measured from single-stain controls for a flow cytometry experiment.

Table 1: Hypothetical Spillover Matrix for an ICG-d7 and Alexa Fluor 750 Panel

ICG-d7 DetectorAlexa Fluor 750 Detector
ICG-d7 100%25%
Alexa Fluor 750 2%100%

This table indicates that 25% of the signal from ICG-d7 is being detected in the Alexa Fluor 750 channel, and 2% of the Alexa Fluor 750 signal is detected in the ICG-d7 channel.

Experimental Protocols

Protocol: Performing Spectral Unmixing in a Confocal Microscope

  • Acquire Reference Spectra:

    • Place a single-stained ICG-d7 control slide on the microscope.

    • Using the spectral detector, acquire a lambda stack of a brightly stained region. This will generate the reference emission spectrum for ICG-d7.

    • Repeat this process for each single-stained control to build a library of reference spectra.

  • Acquire Multiplex Image:

    • Place your multiplex-stained slide on the microscope.

    • Acquire a lambda stack of your region of interest under the same imaging conditions used for the reference spectra.

  • Perform Linear Unmixing:

    • Open the linear unmixing software module.

    • Load the acquired lambda stack from your multiplex image.

    • Select the previously acquired reference spectra for each fluorophore in your panel.

    • The software will then calculate the contribution of each fluorophore to each pixel, generating a set of unmixed images, one for each fluorophore.

Visualizations

cluster_0 Spectral Overlap ICG_d7 ICG-d7 Emission Detector_A ICG-d7 Detector ICG_d7->Detector_A Primary Signal Detector_B AF750 Detector ICG_d7->Detector_B Bleed-through AF750 Alexa Fluor 750 Emission AF750->Detector_B Primary Signal

Caption: Diagram illustrating spectral overlap where ICG-d7 emission bleeds into the Alexa Fluor 750 detector.

cluster_1 Spectral Unmixing Workflow start Start prep_controls Prepare Single-Stain Controls (ICG-d7, AF750, etc.) start->prep_controls acquire_ref Acquire Reference Spectra (Lambda Stacks) prep_controls->acquire_ref unmix Perform Linear Unmixing (Software Algorithm) acquire_ref->unmix acquire_multi Acquire Multiplex Image (Lambda Stack) acquire_multi->unmix output Generate Corrected Images unmix->output

Caption: Workflow for correcting spectral overlap using linear unmixing.

References

Validation & Comparative

A Comparative Analysis of Indocyanine Green and Methylene Blue for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indocyanine green (ICG) and methylene (B1212753) blue, two prominent agents used for sentinel lymph node (SLN) mapping in cancer staging. The selection of an appropriate mapping agent is critical for the accurate identification of SLNs, which informs prognosis and treatment strategies. This document synthesizes experimental data to compare the performance of these two dyes, details the methodologies employed in key studies, and visualizes the procedural workflows and mechanisms of action.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics of Indocyanine green and methylene blue based on findings from multiple comparative studies in breast and endometrial cancer.

Performance MetricIndocyanine Green (ICG)Methylene Blue (MB)Cancer TypeCitation
Detection Rate 100% (70/70)93% (65/70)Breast Cancer[1][2]
98.5%91.5%Breast Cancer[3]
95%82.5%Endometrial Cancer[4]
90.9%64.4%Endometrial Cancer[2]
Mean Number of SLNs Detected 3.5 ± 1.732.4 ± 1.49Breast Cancer
3.1 ± 0.92.6 ± 1.2Breast Cancer
3.2 ± 1.12.5 ± 0.9Endometrial Cancer
Bilateral Detection Rate 80%65%Endometrial Cancer
93.2%77.7%Cervical Cancer
Positive SLN Detection 18/70 patients14/70 patientsBreast Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for SLN mapping using Indocyanine green and methylene blue.

Indocyanine Green (ICG) Protocol
  • Preparation: A standard solution of ICG is prepared by dissolving 25 mg of ICG powder in 10 mL of sterile water to achieve a concentration of 2.5 mg/mL. Further dilution may be performed to reach the desired concentration for injection.

  • Dosage and Administration: A total of 1-2 mL of the ICG solution (typically 5 mg) is injected intradermally or subcutaneously in the periareolar or peritumoral region. For gynecological cancers, intracervical injections are administered.

  • Massage: Following the injection, the site is gently massaged for approximately 5 minutes to facilitate the uptake of the dye into the lymphatic channels.

  • Detection: A near-infrared (NIR) fluorescence imaging system is used to visualize the lymphatic flow and identify the SLNs. The real-time visualization allows for the mapping of lymphatic channels leading to the sentinel nodes.

Methylene Blue Protocol
  • Preparation: A sterile 1% solution of methylene blue is typically used.

  • Dosage and Administration: Approximately 5 mL of the 1% methylene blue solution is injected into the subareolar or peritumoral tissue.

  • Massage: Similar to the ICG protocol, the injection site is massaged for about 5 minutes to promote lymphatic uptake.

  • Detection: The surgeon visually identifies the blue-stained lymphatic channels and sentinel lymph nodes through a skin incision in the axillary or pelvic region.

Visualizations

The following diagrams illustrate the experimental workflow for sentinel lymph node mapping and the proposed mechanisms of action for both Indocyanine green and methylene blue.

G Experimental Workflow for Sentinel Lymph Node Mapping cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative cluster_icg ICG Detection cluster_mb Methylene Blue Detection Patient Patient with Early-Stage Cancer Anesthesia General Anesthesia Patient->Anesthesia Injection Dye Injection (ICG or Methylene Blue) Anesthesia->Injection Massage Gentle Massage of Injection Site Injection->Massage Detection Detection of Sentinel Lymph Nodes Massage->Detection Excision Surgical Excision of SLNs Detection->Excision NIR Near-Infrared Fluorescence Imaging Detection->NIR Visual Direct Visual Identification Detection->Visual Histopathology Histopathological Analysis of SLNs Excision->Histopathology Staging Cancer Staging and Treatment Planning Histopathology->Staging

Caption: A flowchart illustrating the key steps in sentinel lymph node mapping.

G Mechanism of Action in Lymphatic Mapping cluster_icg Indocyanine Green (ICG) cluster_mb Methylene Blue (MB) ICG_Inject ICG Injected into Interstitial Space ICG_Bind ICG Binds to Albumin and other Proteins ICG_Inject->ICG_Bind ICG_Uptake ICG-Protein Complex Uptake by Lymphatic Capillaries ICG_Bind->ICG_Uptake ICG_Transport Transported via Lymphatic Vessels ICG_Uptake->ICG_Transport ICG_Accumulate Accumulates in Sentinel Lymph Node ICG_Transport->ICG_Accumulate ICG_Fluorescence Fluorescence Detected by NIR Camera ICG_Accumulate->ICG_Fluorescence MB_Inject Methylene Blue Injected into Interstitial Space MB_Uptake Direct Uptake by Lymphatic Capillaries MB_Inject->MB_Uptake MB_Transport Transported via Lymphatic Vessels MB_Uptake->MB_Transport MB_Stain Stains Sentinel Lymph Node Blue MB_Transport->MB_Stain MB_Visual Blue Node Visually Identified MB_Stain->MB_Visual

Caption: The distinct mechanisms of ICG and methylene blue in lymphatic mapping.

Conclusion

The presented data suggests that Indocyanine green (ICG) consistently demonstrates a higher detection rate and identifies a greater number of sentinel lymph nodes compared to methylene blue in both breast and gynecological cancers. The fluorescence-based detection of ICG offers real-time visualization of lymphatic channels, which may contribute to its superior performance. Methylene blue remains a viable and cost-effective option, particularly in settings where fluorescence imaging technology is unavailable. The choice between these agents will depend on the specific clinical context, available resources, and the desired level of detection accuracy.

References

A Researcher's Guide to the In Vivo Performance Comparison of ICG-d7 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, is extensively utilized in clinical applications such as ophthalmic angiography, cardiac output monitoring, and fluorescence-guided surgery. The deuterated form, ICG-d7, is often employed as an internal standard in pharmacokinetic studies due to its mass shift. However, the purity, stability, and formulation of ICG-d7 can vary significantly between suppliers, potentially impacting experimental reproducibility and in vivo performance.

This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the in vivo performance of ICG-d7 from various suppliers. It includes standardized experimental protocols and data presentation templates to facilitate a rigorous, data-driven evaluation.

Key Performance Parameters for Comparison

Before conducting extensive in vivo studies, it is crucial to assess the fundamental chemical and photophysical properties of ICG-d7 from each supplier. The following parameters are critical for a comprehensive comparison:

  • Purity and Identity: Verification of the chemical purity and identity of the compound is the first step. Impurities can alter the photophysical properties, biodistribution, and toxicity of the dye.

  • Photophysical Properties: Consistent absorbance and emission spectra, along with a high fluorescence quantum yield, are essential for reliable in vivo imaging.

  • In Vitro Stability: The stability of the dye in a biologically relevant medium, such as serum, can predict its behavior in vivo.

  • In Vivo Pharmacokinetics and Biodistribution: The circulation half-life, clearance rate, and organ accumulation are critical performance indicators that can be influenced by formulation and purity.

  • In Vivo Imaging Performance: The ultimate test is the signal-to-background ratio (SBR) achieved in a target tissue within a relevant animal model.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the key performance parameters of ICG-d7.

2.1. Purity and Identity Verification by HPLC-MS

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the purity and confirm the identity of ICG-d7.

  • Sample Preparation:

    • Reconstitute the lyophilized ICG-d7 from each supplier in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 780 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 200 to 1200.

    • Analysis: Look for the expected molecular ion peak of ICG-d7 and quantify the peak area of impurities relative to the main peak.

2.2. Photophysical Characterization

This protocol describes how to measure the absorbance and fluorescence emission spectra.

  • Sample Preparation: Dilute the 1 mg/mL DMSO stock solution in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 5 µM.

  • Absorbance Spectroscopy:

    • Use a UV-Vis spectrophotometer.

    • Scan the absorbance spectrum from 600 nm to 900 nm.

    • Record the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at the determined λ_max_abs (around 780 nm).

    • Scan the emission spectrum from 800 nm to 950 nm.

    • Record the wavelength of maximum emission (λ_max_em).

2.3. In Vitro Stability Assay

This protocol assesses the stability of ICG-d7 in mouse serum over time.

  • Dilute the ICG-d7 DMSO stock solution into fresh mouse serum to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Measure the fluorescence intensity using a plate reader or spectrofluorometer (Excitation: ~780 nm, Emission: ~830 nm).

  • Plot the fluorescence intensity as a function of time to determine the degradation rate.

2.4. In Vivo Imaging and Pharmacokinetics

This protocol details a typical in vivo imaging experiment in mice to assess pharmacokinetics and biodistribution.

  • Animal Model: Healthy, 8-week-old female nude mice (n=3-5 per supplier group).

  • Dosing and Administration:

    • Prepare a dosing solution of ICG-d7 from each supplier in sterile saline at a concentration of 100 µM.

    • Administer a 100 µL intravenous (IV) injection via the tail vein. The final dose will be 10 nmol per mouse.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) using an in vivo imaging system (IVIS) with appropriate NIR filters (e.g., Excitation: 745 nm, Emission: 820 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) over the whole body and specific organs (e.g., liver, kidneys) to quantify the average fluorescence intensity at each time point.

    • Calculate the blood half-life by fitting the decay of the fluorescence signal from an ROI placed over a major blood vessel or the whole body at early time points.

    • Assess biodistribution by comparing the signal intensity in different organs at a late time point (e.g., 24 hours).

Data Presentation for Comparison

Summarize all quantitative data in clearly structured tables for straightforward comparison.

Table 1: Purity and Photophysical Properties of ICG-d7 from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, %)
λ_max_abs (nm in PBS)
λ_max_em (nm in PBS)
Relative Quantum Yield

Table 2: In Vitro and In Vivo Performance Metrics

Parameter Supplier A Supplier B Supplier C
In Vitro Stability (t½ in serum, hrs)
Blood Half-Life (t½, mins)
Liver Signal at 4h (Avg. Radiant Efficiency)
Tumor-to-Background Ratio at 24h (if applicable)

Visualization of Experimental Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Final Decision s1 Procure ICG-d7 (Suppliers A, B, C) s2 Purity & Identity (HPLC-MS) s1->s2 s3 Photophysical Analysis (Spectroscopy) s1->s3 s4 In Vitro Stability (Serum Incubation) s1->s4 s5 Prepare Dosing Solutions s4->s5 s6 IV Administration (Mouse Model) s5->s6 s7 Longitudinal Imaging (IVIS) s6->s7 s8 Pharmacokinetic Analysis s7->s8 s9 Biodistribution Analysis (Ex Vivo Imaging) s7->s9 s10 Compare Data (Tables 1 & 2) s9->s10 s11 Select Optimal Supplier s10->s11

Caption: Workflow for comparative evaluation of ICG-d7 suppliers.

G start Start: Compare Supplier Data purity Purity > 95%? start->purity stability Acceptable Stability? purity->stability Yes reject Reject Supplier purity->reject No performance High In Vivo SBR? stability->performance Yes stability->reject No select Select Supplier performance->select Yes performance->reject No

Caption: Decision-making flowchart for supplier selection.

By systematically applying these protocols and evaluation criteria, researchers can confidently select the most reliable and consistent source of ICG-d7, thereby enhancing the accuracy and reproducibility of their in vivo studies. This rigorous, data-driven approach is fundamental to generating high-quality, translatable scientific results.

Validating a Novel Bioanalytical Method with Indocyanine Green-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure reliable data for pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides a comprehensive comparison of a new bioanalytical method for a hypothetical new chemical entity (NCE), "Analyte X," using Indocyanine green-d7 (ICG-d7) as an internal standard (IS), against established regulatory acceptance criteria. The method presented here is based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Data Presentation: A Comparative Summary

The performance of the new bioanalytical method for Analyte X using ICG-d7 as an internal standard is summarized below. The data is presented against the typical acceptance criteria outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameter Acceptance Criteria Analyte X Method Performance Result
Linearity (r²) ≥ 0.990.9985Pass
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%Pass
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.1% to 7.8%Pass
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-7.8% to 9.2%Pass
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)4.5% to 8.9%Pass
Recovery (%) Consistent, precise, and reproducible85.2% to 92.5%Pass
Matrix Effect (IS Normalized) CV ≤ 15%6.8%Pass
Short-Term Stability (24h, RT) % Change within ±15%-4.8%Pass
Long-Term Stability (-80°C, 30 days) % Change within ±15%-8.2%Pass
Freeze-Thaw Stability (3 cycles) % Change within ±15%-6.5%Pass

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol (B129727).

  • ICG-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of ICG-d7 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Analyte X stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The ICG-d7 working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ICG-d7 working solution (100 ng/mL in acetonitrile) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: Waters Acquity UPLC I-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate to 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: 450.2 -> 250.1

    • ICG-d7: 780.4 -> 447.3

4. Method Validation Procedures:

  • Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention times of Analyte X and ICG-d7.

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and eight non-zero concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The curve is constructed by plotting the peak area ratio of Analyte X to ICG-d7 against the nominal concentration of Analyte X. A linear regression with a weighting factor of 1/x² is applied.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on three different days. Accuracy is determined as the percentage bias from the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Recovery: The extraction recovery of Analyte X is determined by comparing the peak area of extracted QC samples to the peak area of unextracted standards at the same concentration.

  • Matrix Effect: The matrix effect is evaluated by comparing the peak area of Analyte X in post-extraction spiked blank plasma to the peak area of a neat standard solution. This is performed at low and high QC concentrations.

  • Stability: The stability of Analyte X in plasma is assessed under various conditions:

    • Short-Term Stability: QC samples are kept at room temperature for 24 hours before processing.

    • Long-Term Stability: QC samples are stored at -80°C for 30 days.

    • Freeze-Thaw Stability: QC samples undergo three cycles of freezing at -80°C and thawing at room temperature.

Visualizations

To better illustrate the processes involved in this bioanalytical method validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add ICG-d7 in Acetonitrile (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer Supernatant (100 µL) p4->p5 a1 Inject into UHPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the bioanalytical method.

G cluster_core Core Validation Parameters cluster_sample Sample Handling & Integrity Accuracy Accuracy MethodValidation Validated Bioanalytical Method Accuracy->MethodValidation Precision Precision Precision->MethodValidation Linearity Linearity Linearity->MethodValidation Selectivity Selectivity Selectivity->MethodValidation Recovery Recovery Recovery->MethodValidation MatrixEffect Matrix Effect MatrixEffect->MethodValidation Stability Stability Stability->MethodValidation

Caption: Logical relationship of bioanalytical validation parameters.

Unraveling the Link: Indocyanine Green Fluorescence and Tissue Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely approved for clinical use, including ophthalmic angiography, cardiac output assessment, and liver function diagnostics.[1][2] Its application in fluorescence-guided surgery and tissue perfusion assessment is a rapidly expanding field of research.[3][4][5] A critical aspect of these applications is the assumption that the detected fluorescence intensity directly correlates with the concentration of ICG in the tissue. This guide delves into the experimental evidence supporting this correlation, providing a framework for researchers and drug development professionals.

Quantitative Correlation: A Tabular Summary

The relationship between ICG dose, administration time, and resulting tissue fluorescence is complex and influenced by various factors including tissue type and perfusion. The following table summarizes quantitative data from several key studies, providing a comparative overview of expected fluorescence signals under different experimental conditions.

DoseAdministration Time Prior to MeasurementTissue TypeImaging SystemKey Quantitative FindingReference
2, 4, or 8 mg/kg0.5 - 4 hoursMouse tumor, liver, muscleNot SpecifiedA method was developed to quantify ICG levels in tissues in real-time, showing dose and time influence tumor-to-background ratios.
0.75 mg/kg6 hoursHuman oral cancerSpectrometer and grayscale digital imagingHighest signal-to-background ratio (SBR) of 2.06 ± 0.23 was achieved.
0.05 mg (low-dose) vs. 2.5 mg (standard-dose)Day of surgeryHuman biliary anatomyNear-infrared fluorescence imagingLow-dose group showed significantly higher bile duct-to-liver (3.6 vs 0.68) and bile duct-to-background fat (7.5 vs 3.3) fluorescence intensity ratios.
5 mg/mL, 3.75 mg/mL, 2.5 mg/mL, 1.25 mg/mL, and 0.5 mg/mLIntraoperativeRat epigastric flapNear-infrared cameraNo significant difference in fluorescence intensity between standard and diluted concentrations, with 2.5 mg/mL being the most favorable.
0.25 mg, 0.50 mg, 1.00 mg, and 2.50 mg0.5 - 3 hoursHuman extrahepatic bile duct and liverFluorescence laparoscopyA dose of 0.25 mg yielded the highest fluorescence contrast between the extrahepatic bile duct and the liver.

Experimental Protocols: Methodologies for Quantitative Assessment

The following protocols are generalized from methodologies reported in the cited literature for assessing the correlation between ICG fluorescence and tissue concentration.

1. In Vivo Fluorescence Imaging of Tumors in a Mouse Model

  • Animal Model: Female BALB/c nude mice with inoculated solid tumors.

  • ICG Administration: ICG solution is injected via the tail vein. Doses can be varied, for example, into low-dose (1 mg/kg), middle-dose (2 mg/kg), and high-dose (4 mg/kg) groups.

  • Imaging: A fluorescence imaging navigation system is used to capture images of the tumor at various time points post-injection (e.g., within 24 hours).

  • Data Analysis: The fluorescence intensity of the tumor and surrounding normal tissue is measured. The signal-to-background ratio (SBR) is calculated to quantify the contrast. For absolute quantification, excised tissues can be homogenized, and the ICG concentration is determined using fluorescence intensity calibration curves.

2. Intraoperative Assessment of Tissue Perfusion in a Rat Flap Model

  • Animal Model: Wistar rats with an elevated epigastric flap.

  • ICG Administration: A bolus intravenous injection of ICG is administered via the tail vein. Different concentrations can be tested (e.g., 5 mg/mL, 3.75 mg/mL, 2.5 mg/mL, 1.25 mg/mL, and 0.5 mg/mL).

  • Imaging: A near-infrared camera is used to record the fluorescence of the flap immediately after ICG injection.

  • Data Analysis: The fluorescence visibility and vasculature of the flap are assessed. This can be done qualitatively by experienced surgeons or quantitatively by measuring pixel intensity over time.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for correlating ICG fluorescence with tissue concentration, from administration to data analysis.

G A Animal Model Preparation (e.g., Tumor Inoculation) C ICG Administration (e.g., Intravenous Injection) A->C B ICG Solution Preparation (Varying Concentrations) B->C D In Vivo Near-Infrared Fluorescence Imaging C->D Time Points E Tissue Excision D->E F Image Analysis (Fluorescence Intensity, SBR) D->F G Tissue Homogenization E->G I Correlation Analysis F->I H Spectrophotometry/ Fluorometry G->H H->I

Experimental workflow for ICG fluorescence-concentration correlation.

Signaling Pathway and Cellular Uptake

While ICG is generally considered a non-specific contrast agent that accumulates in tumors due to the enhanced permeability and retention (EPR) effect, recent studies suggest more complex mechanisms. Research indicates that ICG uptake in sarcoma cell lines correlates with the cell proliferation rate and is mediated by clathrin-mediated endocytosis, with subsequent localization in lysosomes.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular ICG_ext Extracellular ICG CME Clathrin-Mediated Endocytosis ICG_ext->CME Endosome Endosome CME->Endosome Lysosome Lysosome (ICG Accumulation) Endosome->Lysosome

Simplified pathway of ICG cellular uptake.

Conclusion

The correlation between ICG fluorescence and tissue concentration is a cornerstone of its application in quantitative biomedical imaging. The provided data and protocols from various studies on standard ICG offer a robust foundation for researchers. While there is a notable absence of comparative data for ICG-d7 in the current literature, the established methodologies for standard ICG provide a clear roadmap for future investigations into this and other fluorescent probes. Such studies will be crucial in refining the accuracy and reliability of fluorescence-guided interventions and diagnostics.

References

Safety Operating Guide

Personal protective equipment for handling Indocyanine green-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indocyanine green-d7. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.

This compound is a fluorescent dye used in various research and medical applications. While generally stable, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the following protocols is essential to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[4] The minimum required PPE for handling this compound includes:

  • Body Protection: A lab coat or gown should be worn to protect clothing and skin from potential splashes.[5] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes. A face shield may be necessary for procedures with a high risk of splashing. All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing. For increased protection, consider double-gloving.

  • Respiratory Protection: When working with the powdered form or in areas with inadequate ventilation, a respirator may be required to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to prevent contamination and exposure. The following workflow outlines the safe handling of this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive 1. Receiving and Storage prepare 2. Preparation of Solution receive->prepare Don PPE use 3. Experimental Use prepare->use Handle in ventilated area decontaminate 4. Decontamination use->decontaminate After experiment completion dispose 5. Waste Disposal decontaminate->dispose Segregate waste

Operational Workflow for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, well-ventilated place, away from sources of ignition, according to the product insert.

2. Preparation of Solution:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Wear all required PPE.

  • Reconstitute the lyophilized powder using sterile techniques. The solution should be used within 6 hours of preparation. If any precipitate is present, the solution must be discarded.

3. Experimental Use:

  • Handle the solution with care to avoid splashes and aerosol generation.

  • Keep containers closed when not in use.

4. Decontamination:

  • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Remove and dispose of contaminated PPE as hazardous waste.

5. Waste Disposal:

  • All waste materials, including unused solutions, contaminated gloves, and wipes, should be collected in a designated hazardous waste container.

  • Dispose of the waste through a licensed hazardous material disposal company, following all federal and local regulations. Never pour the chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency Response for this compound Incidents cluster_incident Incident cluster_response Immediate Response cluster_followup Follow-up Actions incident Exposure or Spill Occurs evacuate Evacuate Area (if necessary) incident->evacuate first_aid Administer First Aid incident->first_aid spill_control Control Spill incident->spill_control medical Seek Medical Attention first_aid->medical cleanup Decontaminate Area spill_control->cleanup report Report Incident cleanup->report

Emergency Response for this compound Incidents

First Aid Measures:

  • Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Avoid breathing dust or vapors.

  • Prevent the spill from entering drains or waterways.

  • Collect the spilled material and place it in a suitable container for disposal.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C43H40D7N2NaO6S2N/A
Appearance Lyophilized green powder
Sodium Iodide Content No more than 5%
Reconstituted Stability Use within 6 hours
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.

References

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